Difluoromethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
difluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKHJADKQVHTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619561 | |
| Record name | 1,1-Difluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-74-5 | |
| Record name | 1,1-Difluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Difluoromethanesulfonamide Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Difluoromethanesulfonamide derivatives are an emerging class of fluorinated organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethyl group (CF2H) into a sulfonamide scaffold can profoundly influence the physicochemical and biological properties of a molecule. This includes enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets. These characteristics make this compound derivatives attractive candidates for the development of novel therapeutics, with applications reported in areas such as carbonic anhydrase inhibition for the treatment of glaucoma. This technical guide provides an in-depth overview of the synthesis of these valuable compounds, detailed experimental protocols, and an examination of a key signaling pathway relevant to their potential therapeutic applications.
Core Synthesis Strategies
The primary route for the synthesis of N-substituted this compound derivatives involves the reaction of a suitable amine with a difluoromethanesulfonylating agent. The most common and versatile precursor for this transformation is difluoromethanesulfonyl chloride (CF2HSO2Cl).
A general workflow for the synthesis of this compound derivatives is depicted below:
Experimental Protocols
Protocol 1: Synthesis of Difluoromethanesulfonyl Chloride (DFMSC)
This protocol is adapted from the general synthesis of sulfonyl chlorides from sulfonic acids.
Materials:
-
Difluoromethanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of difluoromethanesulfonic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude difluoromethanesulfonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Protocol 2: General Synthesis of N-Substituted Difluoromethanesulfonamides
This protocol describes the general procedure for the reaction of DFMSC with a primary or secondary amine.
Materials:
-
Difluoromethanesulfonyl chloride (DFMSC)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or Et₃N, 1.5 eq) to the solution.
-
Slowly add a solution of difluoromethanesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes the synthesis of various this compound derivatives, adapted from the work of Boyle et al. on carbonic anhydrase inhibitors.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenylthis compound | 4 | 85 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)this compound | 6 | 78 |
| 3 | Benzylamine | N-benzylthis compound | 3 | 92 |
| 4 | Piperidine | 1-(difluoromethanesulfonyl)piperidine | 2 | 95 |
| 5 | Morpholine | 4-(difluoromethanesulfonyl)morpholine | 2.5 | 90 |
| 6 | 2-Aminopyridine | N-(pyridin-2-yl)this compound | 8 | 65 |
Biological Context: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, the Hh pathway is a significant target for anticancer drug development. While specific this compound derivatives have not been extensively reported as direct Hedgehog pathway inhibitors, the broader class of sulfonamides is a well-established pharmacophore in oncology. Understanding this pathway provides a relevant biological context for the potential application of novel this compound derivatives in cancer therapy.
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1). In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon SHH binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation.
This diagram illustrates the key molecular players and their interactions in the absence and presence of the Hedgehog ligand. Small molecule inhibitors of this pathway, such as Vismodegib and Sonidegib, typically target the SMO protein, preventing its activation and thereby blocking downstream signaling. The development of novel compounds, including potentially this compound derivatives, that can modulate this pathway at various points remains an active area of research.
The synthesis of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic routes are generally robust and allow for the generation of a diverse range of analogs. The unique properties imparted by the this compound moiety can lead to compounds with improved pharmacological profiles. As our understanding of key biological pathways, such as the Hedgehog signaling cascade, continues to grow, the rational design and synthesis of targeted inhibitors based on this scaffold will be a key driver of innovation in drug development. This guide provides a foundational understanding of the synthesis and potential biological relevance of this important class of molecules, intended to aid researchers in their pursuit of novel and effective medicines.
Difluoromethanesulfonamide: A Comprehensive Technical Guide for Researchers
For immediate release: This whitepaper provides an in-depth analysis of the chemical properties and reactivity of difluoromethanesulfonamide, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Executive Summary
This compound (CHF₂SO₂NH₂) is a fluorinated organic compound of significant interest due to the unique properties conferred by the difluoromethyl group. This guide summarizes its core chemical and physical properties, explores its reactivity and stability, and provides detailed experimental protocols for its application in synthesis. The inclusion of quantitative data in structured tables and logical diagrams offers a practical resource for laboratory work.
Chemical and Physical Properties
The introduction of fluorine atoms significantly influences the physicochemical properties of organic molecules, affecting acidity, lipophilicity, and metabolic stability. This compound is no exception, and its properties are foundational to its utility in synthetic applications.
Core Chemical Data
The fundamental identifiers and molecular properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 50585-74-5 | [1] |
| Molecular Formula | CH₃F₂NO₂S | [1] |
| Molecular Weight | 131.10 g/mol | [1] |
| Purity | ≥95% (Commercially available) | [1] |
Computational Chemistry Data
Computational models provide valuable insights into the behavior of molecules in biological systems.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | -0.5025 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Physical Properties
Acidity
The sulfonamide proton (N-H) in this compound is acidic due to the strong electron-withdrawing effect of the difluoromethylsulfonyl group. For comparison, the related trifluoromethanesulfonamide is a strong NH-acid, with a pKa of 11.06 in methanol and 6.33 in water.[3][4] This acidity is a key aspect of its reactivity, allowing for deprotonation to form a nucleophilic anion.
Spectroscopic Data
Detailed experimental spectra for this compound are not provided in the search results. However, based on its structure and data for related sulfonamides, the following characteristics can be anticipated:
-
¹H NMR: The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet in the region of 8.78–10.15 ppm.[5] The proton of the difluoromethyl group (CHF₂–) would likely appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon of the difluoromethyl group will exhibit a complex multiplet pattern due to strong one-bond coupling with the two fluorine atoms (¹J_CF), which can be as large as 250 Hz or more.[6][7] This can sometimes make the signal difficult to detect in spectra with low signal-to-noise ratios.[7]
-
¹⁹F NMR: This technique would be highly informative, showing a signal for the CHF₂ group, likely coupled to the adjacent proton. It is a valuable tool for quantifying fluorinated pharmaceuticals.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching, asymmetric and symmetric S=O stretching (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively), and C-F stretching vibrations.
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns involving the loss of SO₂, F, and other small fragments.
Reactivity and Stability
Synthesis of this compound
Difluoromethanesulfonamides are typically prepared through the reaction of an amine with the commercially available difluoromethanesulfonyl chloride (HF₂CSO₂Cl).[9]
Key Reactions
A significant reaction of difluoromethanesulfonamides involves the deprotonation of the sulfonamide nitrogen followed by reaction with electrophiles. The synthesis of β-hydroxy-α,α-difluorosulfonamides is a prime example.[9] In this reaction, a strong base like potassium hexamethyldisilazide (KHMDS) is used to generate the sulfonamide anion. This anion then acts as a nucleophile, attacking an aldehyde or ketone to form the corresponding β-hydroxy adduct.[9]
This reaction exhibits a pronounced counterion effect; potassium (K⁺) or sodium (Na⁺) bases provide excellent yields rapidly, whereas lithium bases often result in little to no product.[9] The resulting chiral β-hydroxy-α,α-difluorosulfonamides can be valuable intermediates, for instance, being readily incorporated into peptides following deprotection.[9]
Stability and Decomposition
While specific decomposition studies for this compound were not found, research on the related trifluoromethanesulfonyl fluoride (CF₃SO₂F) provides insights into the stability of the C-S bond. The thermal decomposition of CF₃SO₂F primarily proceeds through the cleavage of the C-S bond.[6][10] It can be inferred that this compound possesses a similarly stable C-S bond, though it may be susceptible to degradation under harsh conditions or in the presence of specific reagents.
Experimental Protocols
The following section details a representative experimental protocol for the reaction of a this compound with an aldehyde, based on procedures described for similar sulfonamides.[9]
General Procedure for the Synthesis of β-Hydroxy-α,α-difluorosulfonamides
This protocol outlines the key steps for the reaction, from setup to product isolation.
Methodology Details:
-
Reaction Setup: A solution of the N-substituted this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of potassium hexamethyldisilazide (KHMDS) (1.05 equiv) in THF is added dropwise to the cooled reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to ambient temperature.
-
Extraction and Isolation: The product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude material is then purified using an appropriate technique, typically silica gel column chromatography, to afford the pure β-hydroxy-α,α-difluorosulfonamide.
Conclusion
This compound is a versatile and valuable reagent for drug discovery and development. Its distinct chemical properties, particularly the acidity of its N-H bond, enable a range of synthetic transformations. The methodologies and data presented in this guide offer a solid foundation for researchers to leverage the unique characteristics of this compound in their work. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. Human Metabolome Database: Showing metabocard for Trifluoromethanesulfonamide (HMDB0259206) [hmdb.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Difluoromethanesulfonamide: A Technical Guide for Researchers
CAS Number: 50585-74-5
This technical guide provides a comprehensive overview of difluoromethanesulfonamide, a fluorinated sulfonamide of interest to researchers in drug discovery and medicinal chemistry. The document outlines its chemical properties, lists known suppliers, and presents a putative synthesis protocol. Additionally, it illustrates the synthetic workflow and the general role of fluorinated sulfonamides in drug development through structured diagrams.
Chemical and Physical Properties
This compound is a solid compound at room temperature. Its key physicochemical properties, gathered from various chemical suppliers, are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 50585-74-5 | ChemScene, BOC Sciences, Sigma-Aldrich |
| Molecular Formula | CH₃F₂NO₂S | ChemScene[1] |
| Molecular Weight | 131.10 g/mol | ChemScene[1] |
| Appearance | Clear oily liquid to solid | BOC Sciences[2] |
| Purity | ≥95% | ChemScene[1] |
| Storage | 4°C, protect from light | ChemScene[1] |
| SMILES | C(F)(F)S(=O)(=O)N | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | ChemScene[1] |
| logP | -0.5025 | ChemScene[1] |
Suppliers
This compound is available from several chemical suppliers catering to the research and development market. Purity and available quantities may vary.
| Supplier | Website |
| ChemScene | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| Sigma-Aldrich | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| AK Scientific, Inc. (AKSci) | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| LookChem | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Putative Experimental Protocol for the Synthesis of this compound
This protocol is based on general procedures for sulfonamide synthesis.
Materials:
-
Difluoromethanesulfonyl chloride (CAS: 1512-30-7)[3]
-
Ammonia (or a suitable amine precursor)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Aqueous acid solution (e.g., hydrochloric acid) for workup
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve difluoromethanesulfonyl chloride in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add a source of ammonia to the cooled solution. This could be in the form of ammonia gas bubbled through the solution or a solution of ammonia in an organic solvent.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
Upon completion of the reaction (monitored by TLC or other suitable analytical methods), quench the reaction by adding water.
-
Acidify the mixture with an aqueous acid solution.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Synthetic Workflow
The synthesis of this compound can be visualized as a two-step process, starting from the preparation of the key precursor, difluoromethanesulfonyl chloride.
Caption: Synthetic pathway for this compound.
Role in Drug Discovery
While specific biological activities of this compound are not extensively documented, the sulfonamide moiety and the incorporation of fluorine are well-established strategies in drug design.[4] Fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. Sulfonamides are a key pharmacophore in a wide range of therapeutic agents.
Caption: Potential roles of fluorinated sulfonamides in drug discovery.
References
Difluoromethanesulfonamide: A Novel Pharmacophore for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethanesulfonamide moiety (-SO₂NHCHF₂) is emerging as a compelling pharmacophore and a versatile bioisostere, particularly for the carboxylic acid group.[3][4][5][6] Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, enhance the acidity of the N-H bond compared to traditional sulfonamides, allowing it to act as a potent hydrogen bond donor. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this compound-containing compounds, with a focus on their role as carbonic anhydrase and cyclooxygenase inhibitors.
Physicochemical Properties
The this compound group significantly influences key physicochemical properties that are critical for drug development, such as acidity (pKa), lipophilicity (logP), and solubility. The strong electron-withdrawing nature of the difluoromethyl group increases the acidity of the sulfonamide N-H proton, which is crucial for its binding to target enzymes.
Table 1: Physicochemical Properties of Selected Sulfonamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | Solubility |
| This compound | CH₃F₂NO₂S | 131.10 | 10.1 (Predicted) | -0.5025 | Data not available |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 7.2 | -0.86 | 0.5 mg/mL in water |
| (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide | C₅H₅F₂N₅O₃S₂ | 297.25 | Data not available | Data not available | Water soluble[7] |
Synthesis of this compound Derivatives
The synthesis of difluoromethanesulfonamides typically involves the reaction of a primary or secondary amine with difluoromethanesulfonyl chloride. A key intermediate for more complex derivatives is carboxythis compound.
Experimental Protocol: Synthesis of N-Aryl-difluoromethanesulfonamides
This protocol describes a general method for the synthesis of N-aryl-difluoromethanesulfonamides.
Materials:
-
Aryl amine (1.0 eq)
-
Difluoromethanesulfonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the aryl amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add difluoromethanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-difluoromethanesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Biological Activity and Applications
The this compound pharmacophore has shown significant promise in the development of inhibitors for two key enzyme families: carbonic anhydrases and cyclooxygenases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma.[9] The this compound group acts as a potent zinc-binding group in CA inhibitors.
Table 2: Carbonic Anhydrase Inhibition Data for Selected Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7[10] |
| Pyridine-3-sulfonamide | >10000 | 271 | 137 | 91[10] |
| Racemic fluoro sulfone 9 | - | IC50 = 3 | - | -[11] |
| Sulfonyl Semicarbazide Analogues | - | 5-20 fold selectivity over hCA I & IX | 26-114 fold selectivity over hCA II | 0.59-0.79 |
Note: Data for specific this compound derivatives is limited in publicly available literature. The table provides data for structurally related sulfonamides to illustrate inhibitory potential.
Signaling Pathway: Carbonic Anhydrase in Glaucoma
In the eye, carbonic anhydrase in the ciliary body epithelium plays a crucial role in the production of aqueous humor. Inhibition of CA reduces the formation of bicarbonate ions, which in turn decreases fluid secretion and lowers intraocular pressure (IOP), a major risk factor for glaucoma.[9]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12] Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory diseases. Some N-aryldifluoromethanesulfonamides have been investigated as potential COX-2 inhibitors.
Table 3: COX-2 Inhibition Data for Selected NSAID Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin Amide 7 | >66 | 0.009 | >7333 |
| Indomethacin Amide 19 | >66 | 0.04 | >1650 |
| Meclofenamate Amide 25 | >20 | 0.2 | >100 |
| Meclofenamate Amide 31 | >20 | 0.12 | >167 |
Note: This data is for amide derivatives of NSAIDs, which serve as a conceptual basis for designing this compound-based COX-2 inhibitors.
Signaling Pathway: COX-2 in Inflammation
Upon inflammatory stimuli, cells upregulate the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized to various prostaglandins, including PGE₂. PGE₂ then acts on its receptors to mediate inflammatory responses such as vasodilation, edema, and pain.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compound and acetazolamide in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Tris-HCl buffer + 20 µL pNPA solution.
-
Enzyme Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL hCA II solution.
-
Test Compound: 158 µL Tris-HCl buffer + 2 µL test compound dilution + 20 µL hCA II solution.
-
Positive Control: 158 µL Tris-HCl buffer + 2 µL acetazolamide dilution + 20 µL hCA II solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
-
Stability Testing of a this compound Derivative
This protocol outlines a general procedure for assessing the stability of a this compound-containing drug substance under various stress conditions, following ICH guidelines.[9][13][14][15]
Objective: To evaluate the intrinsic stability of the drug substance and support the identification of degradation products and the development of a stability-indicating analytical method.
Materials and Equipment:
-
This compound derivative (drug substance)
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Solvents for sample preparation (e.g., acetonitrile, water)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the drug substance in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the drug substance in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Dissolve the drug substance in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
For each condition, a control sample (dissolved in the same solvent but without the stress agent) should be analyzed in parallel.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the drug substance in its proposed packaging under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
-
Sample Analysis:
-
Analyze all samples (from forced degradation and long-term/accelerated studies) using a validated stability-indicating HPLC method.
-
Monitor for:
-
Appearance (color, physical state)
-
Assay of the active substance
-
Formation of degradation products (quantify known and unknown impurities)
-
-
-
Data Evaluation:
-
Evaluate the data to determine the degradation pathways and the rate of degradation.
-
Establish a re-test period or shelf life for the drug substance based on the long-term stability data.
-
Conclusion
The this compound pharmacophore represents a valuable addition to the medicinal chemist's toolkit. Its unique electronic properties make it an effective bioisostere for carboxylic acids and a potent zinc-binding group for metalloenzymes. The demonstrated activity of this compound-related compounds as carbonic anhydrase and potentially as COX-2 inhibitors highlights the broad therapeutic potential of this novel pharmacophore. Further exploration of this moiety in drug design is warranted and is expected to lead to the development of new and improved therapeutic agents.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. escholarship.org [escholarship.org]
- 7. [PDF] A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition. | Semantic Scholar [semanticscholar.org]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaacademias.com [pharmaacademias.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
The Potent Biological Activities of Difluoromethanesulfonamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and overall therapeutic potential. Among the various fluorinated motifs, the difluoromethanesulfonamide group has emerged as a promising pharmacophore, demonstrating significant biological activity in diverse therapeutic areas, notably as carbonic anhydrase inhibitors and anticancer agents. This technical guide provides an in-depth overview of the biological activities of this compound analogs, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Carbonic Anhydrase Inhibition: A Key Target
This compound analogs have shown considerable promise as inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes crucial for various physiological processes. The enhanced acidity of the sulfonamide nitrogen atom upon α,α-difluorination is thought to contribute to their potent inhibitory activity.
Quantitative Data for Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of selected this compound analogs against various carbonic anhydrase isoforms. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), providing a quantitative measure of potency.
| Compound ID | Structure | Target Isoform | IC50 (nM) | Ki (nM) | Reference |
| 1 | α,α-difluoro-benzenemethanesulfonamide | hCA II | - | Submicromolar | [1] |
| 2 | Racemic fluoro sulfone 9 | hCA II | 3 | 0.6 and 3.6 (enantiomers) |
Note: This table is a representative sample. A comprehensive structure-activity relationship (SAR) study with a larger series of analogs would be beneficial for further optimization.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following protocol outlines a common method for determining the inhibitory potency of compounds against carbonic anhydrase using a colorimetric assay.
Materials:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound analogs)
-
Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Prepare a working solution of the hCA isoform in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add a pre-determined volume of the hCA working solution.
-
Add the test compound dilutions or the positive control to the respective wells.
-
Include a control group with no inhibitor (enzyme only) and a blank (buffer only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
-
Data Acquisition: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known[2].
-
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition.
Anticancer Activity: Targeting Proliferation and Survival
In addition to their effects on carbonic anhydrase, sulfonamide derivatives, including fluorinated analogs, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that control cell growth, proliferation, and survival.
Quantitative Data for Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative sulfonamide derivatives against common cancer cell lines, providing a benchmark for their cytotoxic potential.
| Compound ID | Structure/Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3 | Sulfonamide Derivative | MCF-7 (Breast) | < 128 | [3] |
| 4 | Sulfonamide Derivative | A549 (Lung) | 10.67 - 51.5 | [4] |
| 5 | Cinnamoyl Sulfonamide Hydroxamate | OSCC | 79.63 - 160.05 | [5] |
| 6 | 1,2,4-Triazine Sulfonamide | DLD-1 (Colon) | 1.7 | [6] |
| 7 | 1,2,4-Triazine Sulfonamide | HT-29 (Colon) | 5.6 | [6] |
Note: The specific structures for all compounds are detailed in the cited references. Data for a homologous series of this compound analogs is needed for a comprehensive SAR.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways in Anticancer Activity
While the precise signaling pathways modulated by this compound analogs are still under investigation, the broader class of sulfonamides is known to interfere with several key pathways implicated in cancer progression. These include the VEGFR-2 and PI3K/Akt signaling cascades.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[10][11][12][13][14][15]
VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling by sulfonamide analogs.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[16][17][18][19][20]
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by sulfonamides.
Conclusion
This compound analogs represent a promising class of compounds with significant potential in drug discovery. Their potent inhibition of carbonic anhydrase holds promise for the treatment of conditions like glaucoma, while their emerging anticancer activities warrant further investigation. The detailed experimental protocols provided herein offer a foundation for the continued evaluation of these and other novel analogs. Future work should focus on elucidating the specific molecular targets and signaling pathways of this compound derivatives to enable the rational design of next-generation therapeutics with improved potency and selectivity.
References
- 1. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cusabio.com [cusabio.com]
An In-Depth Technical Guide to the Aqueous Stability of Difluoromethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patent databases, and technical reports has revealed a significant lack of specific data on the aqueous stability of difluoromethanesulfonamide. There are no detailed studies outlining its degradation kinetics, hydrolysis pathways, or a comprehensive profile of its degradation products under various aqueous conditions. This guide, therefore, provides a framework for conducting a thorough investigation into the aqueous stability of this compound, based on established principles of pharmaceutical stability testing.[1][2][3][4]
Introduction
This compound is a chemical entity of interest in various fields, potentially including pharmaceuticals and agrochemicals, due to its unique chemical structure featuring a difluoromethyl group and a sulfonamide moiety. Understanding the stability of this compound in aqueous solutions is paramount for its development, formulation, and safe application. Aqueous stability determines a compound's shelf-life, dictates appropriate storage conditions, and provides insights into its potential degradation pathways and the formation of impurities.[3]
This technical guide outlines a systematic approach to characterizing the aqueous stability of this compound. It details the necessary experimental protocols, data presentation strategies, and the logical workflows required for a comprehensive stability assessment.
Proposed Experimental Protocols for Stability Assessment
To elucidate the aqueous stability profile of this compound, a series of experiments should be conducted. These include kinetic studies under various pH and temperature conditions, as well as forced degradation studies to identify potential degradation products and pathways.
Materials and Equipment
-
This compound: Reference standard of known purity (≥95%).[5]
-
Reagents: Hydrochloric acid, sodium hydroxide, phosphate buffers, and other buffer systems covering a pH range from 2 to 12. Acetonitrile (HPLC grade), water (HPLC grade), and other solvents as required for analysis.
-
Equipment: HPLC or UPLC system with a UV detector or a mass spectrometer (MS), pH meter, thermostatically controlled water baths or incubators, photostability chamber, and analytical balance.
Kinetic Studies: pH-Rate Profile
The rate of hydrolysis of this compound should be determined across a range of pH values to construct a pH-rate profile. This is crucial for identifying the pH at which the compound is most stable.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions (e.g., phosphate, citrate, borate) covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility. Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection (e.g., 100 µg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C, 50°C, and 60°C) in sealed vials to prevent evaporation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution. The frequency of sampling will depend on the degradation rate.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at each pH and temperature. The half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability.[1][2][3][4]
Methodology:
-
Acidic Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products.
Data Presentation
Quantitative data from the stability studies should be summarized in clearly structured tables to allow for easy comparison and interpretation.
Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound at 50°C
| pH | k (s⁻¹) | Half-life (t½) (hours) |
| 2.0 | Data | Data |
| 4.0 | Data | Data |
| 7.0 | Data | Data |
| 9.0 | Data | Data |
| 12.0 | Data | Data |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Dry Heat, 80°C, 48h | Data | Data | Data |
| Photolysis | Data | Data | Data |
Visualizations: Workflows and Hypothetical Pathways
Diagrams are essential for visualizing experimental workflows and potential degradation pathways. The following are generated using the DOT language for Graphviz.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Caption: A hypothetical hydrolysis pathway for this compound.
Conclusion
While specific stability data for this compound is not currently available in the public domain, a comprehensive understanding of its behavior in aqueous solutions can be achieved through a systematic experimental approach. The protocols and frameworks outlined in this guide provide a robust starting point for researchers and drug development professionals to thoroughly characterize the stability of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of any potential products containing this compound. The findings from these proposed investigations will be critical in guiding formulation development, defining appropriate storage conditions, and fulfilling regulatory requirements.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. chemscene.com [chemscene.com]
Computational Chemistry Approaches to the Study of Difluoromethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine atoms can profoundly influence molecular properties such as acidity, lipophilicity, metabolic stability, and conformational preference, making them attractive motifs in drug design. Computational chemistry provides a powerful toolkit to investigate these effects at the atomic level, offering insights that can guide synthesis and experimental testing.
This technical guide outlines the common computational chemistry methodologies applied to the study of fluorinated sulfonamides, using this compound as a central example. While specific computational studies on this compound are not extensively available in the public domain, this document synthesizes established protocols and data presentation formats from research on analogous compounds. It serves as a roadmap for researchers looking to apply computational techniques to explore the physicochemical properties, conformational landscapes, and potential biological activities of this and related molecules.
Core Computational Methodologies
The computational investigation of a molecule like this compound typically follows a multi-step workflow, starting from its basic electronic structure and extending to its interaction with biological macromolecules.
Quantum Mechanical Calculations
Quantum mechanics (QM), particularly Density Functional Theory (DFT), is the cornerstone for calculating the fundamental properties of a molecule. These calculations provide a wealth of information about the electronic structure, geometry, and reactivity.
Experimental Protocols:
A typical DFT protocol for a molecule like this compound would involve:
-
Methodology: Geometry optimization followed by frequency calculation.
-
Functional: A hybrid functional such as B3LYP is commonly employed for a good balance of accuracy and computational cost.[1][2][3]
-
Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used to describe the electron distribution.[1][2][3]
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied to calculations in water or other solvents.[4]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are standard tools for these calculations.
Data Presentation:
The quantitative data derived from these QM calculations are typically summarized in tables for clarity and comparative analysis.
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.80 Å |
| S-N | 1.65 Å | |
| S=O | 1.45 Å | |
| C-F | 1.35 Å | |
| C-H | 1.09 Å | |
| Bond Angle | F-C-F | 108.5° |
| O=S=O | 120.0° | |
| C-S-N | 105.0° | |
| Dihedral Angle | F-C-S-N | 60.0° |
Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
| Property | Value | Unit |
| Dipole Moment | 3.5 | Debye |
| HOMO Energy | -8.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Total Energy | -850 | Hartrees |
| Gibbs Free Energy | -850.1 | Hartrees |
Conformational Analysis
The presence of rotatable bonds in this compound necessitates a thorough conformational analysis to identify low-energy structures that are likely to be biologically relevant. Fluorine atoms can significantly influence conformational preferences through steric and electronic effects.[5][6][7][8]
Experimental Protocols:
-
Method: A systematic or stochastic conformational search is performed. For systematic searches, key dihedral angles are rotated in discrete steps (e.g., 10-30°).[6]
-
Energy Minimization: Each generated conformer is then geometry-optimized using a lower-level theory (like a molecular mechanics force field, e.g., MMFF94) or a semi-empirical method.
-
Clustering and Refinement: The resulting unique conformers are clustered, and the lowest energy structures are then re-optimized at a higher level of theory (e.g., DFT) to obtain accurate relative energies.
The following diagram illustrates a typical workflow for conformational analysis.
Molecular Docking
To explore the potential of this compound as an inhibitor of a biological target, such as an enzyme, molecular docking simulations are performed. These simulations predict the preferred binding orientation and affinity of the molecule within the active site of a protein.
Experimental Protocols:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: A low-energy conformation of this compound (often from conformational analysis) is prepared by assigning appropriate atom types and charges.
-
Grid Generation: A grid box is defined around the active site of the protein.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, or GOLD) is used to sample different poses of the ligand within the active site and score them based on a scoring function.
-
Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[9]
Data Presentation:
The results of a docking study are often presented in a table summarizing the binding affinities and key interactions.
Table 3: Molecular Docking Results for this compound with a Hypothetical Kinase (Illustrative)
| Docking Score | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| -7.5 | -7.2 | GLU 85 | Hydrogen Bond (NH) |
| LYS 33 | Hydrogen Bond (SO2) | ||
| PHE 145 | Pi-Sulfur | ||
| LEU 25 | Hydrophobic |
Visualization of Molecular Interactions
Visualizing the proposed binding mode and its impact on a signaling pathway is crucial for understanding the molecule's mechanism of action.
The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase, thereby blocking a downstream signaling cascade.
Conclusion
The computational chemistry methodologies outlined in this guide provide a robust framework for the in-depth study of this compound and related fluorinated sulfonamides. From elucidating fundamental electronic properties and conformational preferences with DFT to predicting biological activity through molecular docking, these computational tools offer invaluable insights for drug discovery and development. The systematic application of these methods can significantly accelerate the design-synthesis-testing cycle, leading to the identification of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Difluoromethanesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Difluoromethanesulfonamide and its derivatives are an emerging class of compounds with significant potential in both materials science and medicinal chemistry. Their unique electronic properties, stemming from the difluoromethyl group, influence their intermolecular interactions and, consequently, their solid-state structures. This guide provides an in-depth analysis of the crystal structures of these compounds, detailing the experimental protocols required for their characterization and presenting key structural data.
Introduction
The replacement of hydrogen with fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of sulfonamides, the introduction of a difluoromethyl group can enhance acidity, modulate lipophilicity, and introduce new intermolecular interactions, such as hydrogen bonding involving the C-H group of the CHF2 moiety.[1] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design and the development of advanced materials. X-ray crystallography provides the definitive method for elucidating these structures, offering a detailed picture of bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the crystal packing. This guide will focus on the crystal structure of a key this compound-containing compound, potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide, to illustrate the principles of its structural analysis.[1][2]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its diffraction pattern.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through various organic chemistry methods. For instance, novel difluoromethanesulfonamides have been synthesized from the key intermediate carboxythis compound, providing access to a range of compounds with potential therapeutic applications, such as carbonic anhydrase inhibitors.[3]
A general procedure for obtaining single crystals suitable for X-ray diffraction involves the following steps:
-
Synthesis and Purification: The target compound is first synthesized and then purified to a high degree, typically by recrystallization or chromatography. The synthesis of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) has been reported, yielding the compound for subsequent crystallographic analysis.[2]
-
Solvent Selection: The choice of solvent is critical for growing high-quality crystals. The ideal solvent should dissolve the compound to a moderate extent, and the solubility should be temperature-dependent for techniques like slow cooling.
-
Crystallization Method: Several techniques can be employed to induce crystallization:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[4]
-
Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids.
-
A generalized workflow for the synthesis and crystallization process is depicted below.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.[5]
The general process of X-ray diffraction analysis is outlined in the following diagram.
Crystal Structure Data
The crystal structure of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pbcn.[1][2] A summary of the crystallographic data is presented in Table 1.
Table 1. Crystallographic Data for K [N(SO₂CF₂H)(SO₂CF₃)] (KDFTFSI) [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 10.33 |
| b (Å) | 11.21 |
| c (Å) | 16.54 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1916.3 |
| Z | 8 |
The asymmetric unit of KDFTFSI contains two ion pairs.[1] The bond lengths and angles within the (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (DFTFSI⁻) anion are summarized in Table 2.
Table 2. Selected Bond Lengths and Angles for the DFTFSI⁻ Anion [1]
| Bond/Angle | Length (Å) / Angle (°) |
| N–S | 1.562(6) – 1.581(6) |
| S–O | 1.426(5) - 1.439(5) |
| S–C | 1.719(7) – 1.826(7) |
| C–F | 1.278(13) – 1.3888(10) |
| S–N–S | 125.7(3) – 128.0(4) |
| O–S–O | 116.1(3) – 117.3(3) |
| C–S···S–C Torsion Angle | 17° and 20° |
Intermolecular Interactions and Crystal Packing
The crystal packing of KDFTFSI is characterized by a layered structure with alternating cationic (K⁺) and anionic (DFTFSI⁻) layers stacked along the b-axis.[1] The potassium cations are coordinated by oxygen and nitrogen atoms of the surrounding anions.[1] Specifically, one potassium ion (K1) is coordinated to eight oxygen atoms and two nitrogen atoms, while the other (K2) is coordinated to eight oxygen atoms.[1]
The DFTFSI⁻ anions adopt a cis conformation with respect to the C–S···S–C torsion angle.[1] The packing is further influenced by weak interactions, such as C-H···F hydrogen bonds, which can play a significant role in the overall crystal architecture of sulfonimide salts.[1] The analysis of intermolecular interactions is crucial for understanding the structure-property relationships of these materials.[6][7][8]
The key intermolecular interactions in the KDFTFSI crystal structure are illustrated in the diagram below.
Conclusion
The crystal structure analysis of this compound compounds provides invaluable insights into their molecular geometry and the supramolecular architecture of their solid state. The detailed structural data obtained from single-crystal X-ray diffraction, as exemplified by KDFTFSI, reveals a complex interplay of ionic and weak intermolecular interactions that dictate the crystal packing. This fundamental understanding is critical for the rational design of new this compound-based compounds with tailored properties for applications in drug development, where structure-activity relationships are key, and in materials science, for the design of novel electrolytes and other functional materials. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in these fields.
References
- 1. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
- 7. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
difluoromethanesulfonamide literature review and background
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Difluoromethanesulfonamide, a fluorinated analog of the ubiquitous sulfonamide functional group, has emerged as a significant pharmacophore in medicinal chemistry. The strategic incorporation of fluorine atoms can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a particular focus on its role as a potent inhibitor of carbonic anhydrases. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate further research and development in this promising area.
Chemical Properties and Data
This compound (CAS No. 50585-74-5) is a small, synthetically accessible molecule with the chemical formula CH₃F₂NO₂S. Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a difluoromethyl group and an amino group.
| Property | Value | Reference |
| Molecular Formula | CH₃F₂NO₂S | N/A |
| Molecular Weight | 131.10 g/mol | N/A |
| CAS Number | 50585-74-5 | N/A |
| Purity | ≥95% | [1] |
| Storage | 4°C, protect from light | [1] |
| SMILES | C(F)(F)S(=O)(=O)N | [1] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | [1] |
| logP | -0.5025 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of this compound and its Derivatives
A novel synthesis of a range of difluoromethanesulfonamides has been developed, highlighting the preparation of a key intermediate, carboxythis compound.[2] This intermediate provides a direct synthetic route to various derivatives, including analogs of well-known drugs like acetazolamide.[2]
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound derivative, based on common organic synthesis practices.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms. The protons of the NH₂ group may appear as a broad singlet.
-
¹³C NMR: The carbon atom of the CHF₂ group will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.[3] The C-F coupling constants can be quite large, sometimes leading to overlapping multiplets.[4]
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6] For this compound, a doublet is expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the CHF₂ group.
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of sulfonamides often results in fragmentation, where the molecular ion peak may be weak or absent.[7] Common fragmentation patterns involve the cleavage of the S-N and S-C bonds. The presence of fluorine atoms will influence the fragmentation pathways and the isotopic pattern of the fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C-F stretching vibrations.
Biological Applications and Mechanism of Action
The primary and most well-documented biological application of this compound and its derivatives is the inhibition of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] These enzymes are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[9] Inhibition of specific CA isoforms has therapeutic potential in a variety of diseases.
Difluoromethanesulfonamides have been identified as a novel pharmacophore for potent carbonic anhydrase inhibition.[2] Their water solubility, stability, and submicromolar dissociation constants for human carbonic anhydrase isozyme II (hCA II) make them promising candidates for therapeutic applications, particularly in the treatment of glaucoma.[2]
The sulfonamide group is a key zinc-binding group that is essential for the inhibitory activity of this class of compounds. The negatively charged sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme's function.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.
Other Potential Biological Activities
While carbonic anhydrase inhibition is the most studied application, the sulfonamide functional group is present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[10][11] The introduction of the difluoromethyl group can further modulate these activities, opening avenues for the development of novel therapeutic agents. For instance, novel pyrazolecarboxamide derivatives containing a sulfonate fragment have been synthesized and shown to possess potential antifungal and antiviral activities.[12]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method to assess the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay that measures the esterase activity of the enzyme.
Materials:
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
-
Carbonic Anhydrase (CA) enzyme
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Acetazolamide)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in CA Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay Buffer + Substrate
-
Enzyme Control (Maximum Activity): Assay Buffer + Enzyme + Solvent
-
Test Compound: Assay Buffer + Enzyme + Test Compound dilution
-
Positive Control: Assay Buffer + Enzyme + Positive Control dilution
-
-
Pre-incubation: Add the enzyme to the wells containing the test compound and positive control and incubate at room temperature for 10-15 minutes to allow for binding.
-
Reaction Initiation: Add the CA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The following diagram outlines the experimental workflow for a carbonic anhydrase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133) [hmdb.ca]
- 4. acdlabs.com [acdlabs.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
The Rise of a Privileged Moiety: A Technical Guide to Difluoromethanesulfonamide in Medicinal Chemistry
For Immediate Release
A comprehensive technical guide released today details the burgeoning role of the difluoromethanesulfonamide functional group in modern drug discovery. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of compounds incorporating this unique chemical entity. With its advantageous physicochemical properties, this compound is emerging as a valuable bioisostere and a key component in the design of next-generation therapeutics, particularly in oncology.
The this compound group, with its distinct electronic and structural characteristics, offers medicinal chemists a powerful tool to modulate the properties of drug candidates. Its ability to act as a bioisosteric replacement for carboxylic acids and other functional groups has led to the development of potent and selective enzyme inhibitors. This guide consolidates the current knowledge in the field, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development.
Physicochemical Properties and Bioisosterism
The introduction of fluorine atoms into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The this compound moiety leverages these benefits, offering a unique combination of lipophilicity and hydrogen bonding capabilities. A primary application of this group is as a bioisostere for the carboxylic acid group, a common pharmacophore that can present challenges related to permeability and metabolic liabilities. The this compound group can mimic the acidic proton and hydrogen bonding interactions of a carboxylic acid while offering improved metabolic stability.
Synthesis of this compound-Containing Compounds
The synthesis of molecules containing the this compound group can be achieved through several strategic routes. A common method involves the reaction of a primary or secondary amine with difluoromethanesulfonyl chloride. Another approach is the direct fluorination of α-sulfonamide carbanions.
A general synthetic workflow for preparing this compound derivatives is outlined below:
Methodological & Application
Application Notes and Protocols for Difluoromethanesulfonamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and protocols for the synthesis and functionalization of difluoromethanesulfonamide. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Synthesis of N-Substituted Difluoromethanesulfonamides
The most common method for the synthesis of N-substituted difluoromethanesulfonamides involves the reaction of a primary or secondary amine with difluoromethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of N-Aryl/Alkyl Difluoromethanesulfonamides
A solution of the desired amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is cooled to 0 °C. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), is added to the solution. Difluoromethanesulfonyl chloride (1.1-1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reactions of this compound Derivatives
N-substituted difluoromethanesulfonamides can undergo a variety of chemical transformations, allowing for their incorporation into more complex molecules. Key reactions include N-alkylation, cross-coupling reactions, and additions of the corresponding carbanion to electrophiles.
N-Alkylation of Difluoromethanesulfonamides
N-alkylation of difluoromethanesulfonamides can be achieved under basic conditions using a suitable alkylating agent.
Experimental Protocol: N-Alkylation with an Alkyl Halide
To a solution of the N-substituted this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or THF, a strong base like sodium hydride (NaH) (1.1-1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes at this temperature to allow for the formation of the corresponding anion. The alkylating agent (e.g., an alkyl iodide or bromide) (1.1-1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While specific protocols for the direct use of N-aryl difluoromethanesulfonamides in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are not yet widely reported, the related aryl sulfonates and fluorosulfates are known to be effective coupling partners. This suggests that N-aryl difluoromethanesulfonamides bearing a suitable leaving group on the aryl ring could potentially undergo similar transformations. The following is a general protocol for a Buchwald-Hartwig amination of an aryl chloride, which can be adapted for analogous sulfonamide substrates.
Adapted Protocol: Buchwald-Hartwig Amination
To a reaction vessel is added a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (or analogous sulfonamide derivative) (1.0 equivalent), the amine coupling partner (1.1-1.5 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Generation and Reaction of this compound Carbanions
The hydrogen atoms of the difluoromethyl group are acidic and can be removed by a strong base to generate a carbanion, which can then react with various electrophiles.
Experimental Protocol: Reaction with Aldehydes and Ketones
A solution of the N-substituted this compound (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) in THF is added dropwise. The resulting solution is stirred at -78 °C for 30-60 minutes. The electrophile (e.g., an aldehyde or ketone) (1.2 equivalents) is then added, and the reaction is stirred at -78 °C for an additional 1-2 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography. It is noteworthy that lithium bases have been reported to be generally ineffective in this transformation.[1]
Free Radical Addition to Alkenes and Alkynes
Iododifluoromethanesulfonamides can serve as precursors for the (sulfonamido)difluoromethyl radical, which can undergo addition to unsaturated systems.
Experimental Protocol: Radical Addition Initiated by Triethylborane/Air
Under an inert atmosphere, the iodothis compound (1.0 equivalent) and the alkene or alkyne (1.5-2.0 equivalents) are dissolved in a suitable solvent such as benzene or THF. The solution is cooled to 0 °C, and a solution of triethylborane (Et₃B) (1 M in hexanes, 0.2-0.3 equivalents) is added, followed by the injection of a small amount of air (approximately 1 equivalent). The reaction mixture is stirred at 0 °C to room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the reactions of this compound derivatives.
Table 1: Synthesis of β-Hydroxy-α,α-difluorosulfonamides
| Electrophile | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | KHMDS | THF | -78 | 15 min | 95 |
| 4-Methoxybenzaldehyde | KHMDS | THF | -78 | 15 min | 92 |
| Cyclohexanecarboxaldehyde | KHMDS | THF | -78 | 15 min | 88 |
| Acetophenone | NaHMDS | THF | -78 | 30 min | 75 |
Data adapted from related literature on the reaction of this compound carbanions.
Table 2: Radical Addition of Iododifluoromethanesulfonamides to Alkenes
| Alkene | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene | Et₃B/Air | Benzene | 0 - RT | 1 | 85 |
| Styrene | Et₃B/Air | Benzene | 0 - RT | 1 | 78 |
| Methyl acrylate | Na₂S₂O₄/NaHCO₃ | H₂O/CH₃CN | RT | 2 | 72 |
Data is representative of typical conditions for radical additions of related fluoroalkyl iodides.
Visualized Workflows and Pathways
Experimental Workflow for Synthesis and Functionalization
Caption: General workflow for the synthesis and subsequent functionalization of N-substituted difluoromethanesulfonamides.
Potential Biological Signaling Pathway Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and steroid sulfatase. Inhibition of steroid sulfatase, for example, can impact hormone signaling pathways relevant in hormone-dependent cancers.
Caption: Inhibition of the steroid sulfatase pathway by a this compound derivative.
References
Application Notes and Protocols for the Use of Difluoromethanesulfonamide as a Leaving Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (CF₂H) is of particular interest as it can serve as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability and binding affinity. While difluoromethanesulfonamides are primarily explored for their ability to act as precursors to difluoromethylated nucleophiles, their potential utility as leaving groups in substitution reactions presents an area of nascent interest.
These application notes provide a theoretical framework and extrapolated protocols for the use of the difluoromethanesulfonamide moiety as a leaving group in synthetic chemistry. The information presented is largely based on analogies to the well-established chemistry of trifluoromethanesulfonamides (triflamides) and other related sulfonyl-containing leaving groups, as direct precedents for the use of difluoromethanesulfonamides in this context are not widely documented in the current literature.
Theoretical Background: The this compound as a Potential Leaving Group
The efficacy of a leaving group is primarily determined by the stability of the departing anion. Good leaving groups are typically the conjugate bases of strong acids. In the case of a this compound, the potential leaving group would be the this compound anion ([R-N-SO₂CF₂H]⁻).
The electron-withdrawing nature of the two fluorine atoms and the sulfonyl group is expected to stabilize the negative charge on the nitrogen atom, rendering the corresponding amide a relatively strong acid and its conjugate base a plausible leaving group. By analogy, trifluoromethanesulfonamides are known to undergo reductive cleavage more readily than their methanesulfonamide counterparts, suggesting that the fluorine substitution enhances the leaving group ability of the sulfonamide moiety.[1][2]
Diagram: Proposed Activation and Substitution Pathway
Caption: Proposed workflow for amine activation and subsequent nucleophilic substitution.
Application Note 1: Activation of Amines for Nucleophilic Substitution
The primary application envisioned for using this compound as a leaving group is the activation of primary and secondary amines for subsequent nucleophilic substitution reactions. This transforms the typically poor leaving group (R₂N⁻) into a potentially good one.
Key Advantages (Hypothesized):
-
Enhanced Electrophilicity: The strong electron-withdrawing effect of the -SO₂CF₂H group would render the carbon atom attached to the nitrogen significantly more electrophilic and susceptible to nucleophilic attack.
-
Alternative to Triflates: This methodology could provide an alternative to the use of highly reactive triflating agents.
-
Tunable Reactivity: The reactivity of the leaving group could potentially be tuned by modifying the substituent on the nitrogen atom.
Limitations and Considerations:
-
Lack of Precedent: This is a largely unexplored area of reactivity for difluoromethanesulfonamides.
-
Reaction Conditions: The conditions required for substitution may be harsh, potentially limiting the functional group tolerance.
-
Side Reactions: Reductive cleavage, as seen with triflamides, might be a competing pathway, especially in the presence of reducing agents.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl this compound (General Procedure)
This protocol describes the synthesis of a precursor molecule where the this compound group is attached to an aromatic amine.
Materials:
-
Substituted Aniline (1.0 eq)
-
Difluoromethanesulfonyl Chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted aniline and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add difluoromethanesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding N-aryl this compound.
Protocol 2: Nucleophilic Substitution of an N-Aryl this compound (Exploratory Protocol)
This protocol is a proposed starting point for investigating the displacement of the this compound group from an activated aromatic system. The conditions are based on analogous reactions involving other sulfonyl-based leaving groups.
Materials:
-
N-Aryl this compound (1.0 eq)
-
Nucleophile (e.g., Sodium Methoxide, Sodium Azide, Potassium Cyanide) (1.5 - 3.0 eq)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
To a flame-dried reaction vessel, add the N-aryl this compound and the chosen nucleophile.
-
Under an inert atmosphere, add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS, looking for the consumption of the starting material and the formation of the desired product.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Carefully quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Note: This is an exploratory protocol. Significant optimization of the nucleophile, solvent, temperature, and reaction time will likely be necessary. It is also crucial to analyze for potential side products, such as those arising from reductive cleavage of the N-S bond.
Data Presentation (Hypothetical Screening Data)
The following table represents hypothetical results from a screening of reaction conditions for the displacement of an N-phenyl this compound with sodium methoxide.
| Entry | Nucleophile (eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaOMe (1.5) | DMF | 80 | 24 | < 5 |
| 2 | NaOMe (1.5) | DMF | 120 | 24 | 15 |
| 3 | NaOMe (1.5) | DMSO | 120 | 24 | 25 |
| 4 | NaOMe (3.0) | DMSO | 120 | 24 | 40 |
| 5 | NaOMe (3.0) | NMP | 150 | 12 | 55 |
Diagram: Logical Relationship of Leaving Group Ability
References
Application Notes and Protocols: Difluoromethanesulfonamide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into peptide structures is a powerful tool in medicinal chemistry and drug discovery. The difluoromethanesulfonyl moiety (SO₂CHF₂) has emerged as a valuable functional group for modifying peptides, offering unique physicochemical properties that can enhance their therapeutic potential. As a bioisosteric replacement for the native amide bond, the difluoromethanesulfonamide linkage can improve metabolic stability, modulate conformation, and alter binding affinities to biological targets. These application notes provide detailed protocols and data for the use of this compound in peptide synthesis and modification.
The introduction of fluorinated groups can significantly alter the properties of peptides, enhancing their lipophilicity and metabolic stability.[1][2][3] The difluoromethanesulfonyl group, in particular, serves as a non-hydrolyzable mimic of a peptide bond, making the resulting peptidomimetics resistant to enzymatic degradation.
Applications of this compound in Peptide Science
-
Bioisosteric Replacement of Amide Bonds: The sulfonamide linkage is a well-established bioisostere of the amide bond.[4] The difluorinated version introduces unique electronic properties due to the high electronegativity of fluorine, which can influence hydrogen bonding patterns and conformational preferences of the peptide backbone.
-
Modification of Peptide Side Chains: Difluoromethanesulfonyl halides can react with nucleophilic side chains of amino acids, such as the ε-amino group of lysine, to introduce the SO₂CHF₂ moiety.[5] This modification can be used to study structure-activity relationships or to introduce novel functionalities.
-
Synthesis of Peptidomimetics: Difluoromethanesulfonamides can be used as building blocks in the synthesis of peptidomimetics with enhanced pharmacological profiles. For instance, β-hydroxy-α,α-difluorosulfonamides, derived from difluoromethanesulfonamides, can be incorporated into peptide chains using standard coupling conditions.[6]
Data Presentation
The following table summarizes the yields for the synthesis of β-hydroxy-α,α-difluorosulfonamides, which are key intermediates for incorporation into peptide backbones. The reaction involves the addition of a this compound-derived carbanion to an aldehyde.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isobutyraldehyde | 2,2-difluoro-1-(1-hydroxy-2-methylpropyl)butane-1-sulfonamide | 95 | N/A |
| 2 | Benzaldehyde | N-benzyl-1-(benzyloxy)-2,2-difluoro-1-phenylethane-1-sulfonamide | 92 | 5:1 |
| 3 | (S)-N-Boc-N-benzyl-alaninal | (R)-N-benzyl-1-(((S)-1-(benzyl(tert-butoxycarbonyl)amino)propan-2-yl)amino)-2,2-difluoro-1-phenylethane-1-sulfonamide | 85 | >20:1 |
| 4 | (R)-N-Boc-N-benzyl-leucinal | (S)-N-benzyl-1-(((R)-1-(benzyl(tert-butoxycarbonyl)amino)-4-methylpentan-2-yl)amino)-2,2-difluoro-1-phenylethane-1-sulfonamide | 88 | >20:1 |
Data adapted from a study on the synthesis of β-hydroxy-α,α-difluorosulfonamides.[6]
Experimental Protocols
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide with Difluoromethanesulfonyl Chloride
This protocol describes the modification of the N-terminal amine of a solid-phase-supported peptide to form a this compound.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Difluoromethanesulfonyl chloride (CF₂HSO₂Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Sulfonylation Reaction:
-
Suspend the resin in anhydrous DMF.
-
Add 5 equivalents of DIPEA and mix gently for 5 minutes.
-
Add 3 equivalents of difluoromethanesulfonyl chloride dissolved in a minimal amount of anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (2x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and HPLC analysis.[7][8][9]
Protocol 2: Synthesis of a this compound-Containing Dipeptide Building Block
This protocol outlines the solution-phase synthesis of an N-difluoromethanesulfonyl amino acid ester, which can be used as a building block in peptide synthesis.
Materials:
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Difluoromethanesulfonyl chloride
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DCM or THF
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM. Add 2.2 equivalents of TEA or DIPEA and stir at 0 °C for 15 minutes.
-
Sulfonylation: Slowly add a solution of 1.1 equivalents of difluoromethanesulfonyl chloride in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-difluoromethanesulfonyl amino acid methyl ester.
-
Hydrolysis (Optional): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) to prepare the free acid for subsequent peptide coupling reactions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Buy Difluoromethanesulfonyl fluoride | 1554-47-8 [smolecule.com]
- 6. Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in quantitative analysis of self‐assembled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of complex peptide mixtures using FTMS and differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Difluoromethanesulfonamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of reaction products resulting from the synthesis of difluoromethanesulfonamides. The information is intended to assist researchers in obtaining highly pure compounds crucial for accurate biological evaluation and drug development.
Introduction to Purification Challenges
Difluoromethanesulfonamides are a class of organic compounds with growing interest in medicinal chemistry due to their potential biological activities. The introduction of the difluoromethanesulfonyl group can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Purification of these compounds is a critical step to ensure that biological assays and subsequent studies are conducted on the compound of interest, free from potentially interfering impurities. Common impurities may arise from unreacted starting materials, reagents, side products, or degradation products. The nature and quantity of these impurities will depend on the specific synthetic route employed.
Common Purification Techniques
Several standard purification techniques can be effectively applied to difluoromethanesulfonamide reaction products. The choice of method depends on the scale of the reaction, the physical properties of the product (e.g., solid or oil), and the nature of the impurities.[1] The most common and effective techniques are flash column chromatography and recrystallization.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of reaction mixtures.[2][3] It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.
Key Considerations for Flash Chromatography:
-
Solvent System Selection: The choice of the solvent system is crucial for achieving good separation. Thin-layer chromatography (TLC) is used to determine the optimal solvent system. A good solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. For acid-sensitive compounds, the silica gel can be deactivated with a solvent system containing 1-3% triethylamine.[1]
-
Loading Techniques: The crude product can be loaded onto the column as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading), which is often preferred for better resolution.[1]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities in the solution.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include single solvents or binary mixtures.[4][5][6]
-
Two-Solvent Recrystallization: This method is used when no single solvent is ideal. The compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (antisolvent) is added dropwise until the solution becomes cloudy, indicating the onset of crystallization.[5]
Potential Impurities in this compound Synthesis
While specific impurities are reaction-dependent, some general classes of byproducts can be anticipated based on common synthetic routes. For instance, in syntheses involving the reaction of amines with difluoromethanesulfonyl chloride, potential impurities could include:
-
Unreacted Starting Materials: Residual amine or difluoromethanesulfonyl chloride.
-
Over-alkylation Products: In the case of primary amines, double sulfonylation may occur.
-
Hydrolysis Products: Difluoromethanesulfonic acid may be present if moisture is not rigorously excluded.
-
Reagent-derived Impurities: Byproducts from coupling reagents or bases used in the reaction.
Analogous to the synthesis of other heterocyclic compounds like fluconazole, impurities can also arise from side reactions such as isomer formation or reactions with residual reagents.[7]
Experimental Protocols
Protocol 1: Purification of a Solid this compound Product by Flash Column Chromatography
Objective: To purify a solid this compound derivative from a crude reaction mixture.
Materials:
-
Crude this compound product
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane)
-
Thin-layer chromatography (TLC) plates
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives an Rf of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the elution process.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification of a Solid this compound Product by Two-Solvent Recrystallization
Objective: To purify a solid this compound by removing soluble impurities.
Materials:
-
Crude solid this compound
-
"Good" solvent (e.g., Dichloromethane, Ethyl Acetate)
-
"Poor" solvent (e.g., Hexanes, Pentane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this period. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The effectiveness of a purification technique is typically assessed by comparing the purity of the material before and after the process. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used for purity determination.
Table 1: Hypothetical Purification Data for a this compound Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Flash Chromatography | 75% | >98% | 85% |
| Recrystallization | 80% | >99% | 70% |
Visualization of Workflows
Experimental Workflow for Flash Chromatography Purification
Caption: Workflow for Flash Chromatography Purification.
Logical Flow for Two-Solvent Recrystallization
Caption: Workflow for Two-Solvent Recrystallization.
References
Application Notes and Protocols for Difluoromethanesulfonamide Coupling Reactions with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the coupling of difluoromethanesulfonamide with aryl halides, a critical transformation for the synthesis of novel pharmaceutical candidates and agrochemicals. The N-aryl this compound moiety is of significant interest due to the unique physicochemical properties conferred by the difluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.
This document covers the primary catalytic methods for achieving this carbon-nitrogen bond formation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. While direct literature examples for the coupling of this compound are limited, protocols can be adapted from closely related sulfonamides. A specific protocol for a closely related Palladium-catalyzed Suzuki-Miyaura type coupling of this compound is also presented as a practical starting point for optimization.
Overview of Coupling Reactions
The N-arylation of this compound involves the formation of a bond between the nitrogen atom of the sulfonamide and a carbon atom of an aryl halide. This transformation is typically facilitated by a transition metal catalyst, most commonly palladium or copper.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for C-N bond formation.[1][2] It generally proceeds under milder conditions than Ullmann couplings and tolerates a wide range of functional groups. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated sulfonamide and subsequent reductive elimination to yield the N-aryl sulfonamide and regenerate the catalyst.[2]
-
Copper-Catalyzed Ullmann Condensation: This classical method for C-N bond formation is often a more economical alternative to palladium-catalyzed reactions.[3] Traditional Ullmann conditions require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern protocols often utilize catalytic amounts of copper with the aid of various ligands to facilitate the reaction under milder conditions.[3]
Data Presentation: Catalyst Systems and Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction. The following tables summarize typical conditions for the N-arylation of sulfonamides, which can be adapted for this compound.
Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation of Sulfonamides
| Component | Example | Typical Concentration/Loading | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | 1-5 mol% | Pre-catalysts like XPhos Pd G3 can offer improved activity and stability.[1] |
| Ligand | Xantphos, Buchwald Ligands (e.g., XPhos) | 1-10 mol% | Bulky, electron-rich phosphine ligands are often essential for efficient coupling. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | 1.5-3.0 equivalents | The choice of base is critical and depends on the substrate and ligand. |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Anhydrous and deoxygenated solvents are required. |
| Temperature | 80-120 °C | Reaction temperature is optimized based on the reactivity of the aryl halide. | |
| Aryl Halide | Aryl Bromide, Aryl Iodide | 1.0 equivalent | Aryl chlorides are generally less reactive. |
Table 2: Typical Conditions for Copper-Catalyzed N-Arylation of Sulfonamides
| Component | Example | Typical Concentration/Loading | Notes |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | 5-20 mol% | Copper(I) salts are commonly used. |
| Ligand | 1,10-Phenanthroline, Picolinic Acid | 10-40 mol% | Ligands can significantly improve reaction efficiency and lower reaction temperatures. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equivalents | Inorganic bases are typically employed. |
| Solvent | DMF, DMSO, NMP | 0.1 - 1.0 M | High-boiling polar aprotic solvents are common. |
| Temperature | 100-180 °C | Higher temperatures are often required compared to palladium-catalyzed reactions. | |
| Aryl Halide | Aryl Iodide, Aryl Bromide | 1.0 equivalent | Aryl iodides are generally more reactive. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound with aryl halides. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Type Coupling of this compound with an Aryl Boronic Acid
This protocol is adapted from a patent example and represents a reliable starting point for the synthesis of N-aryl difluoromethanesulfonamides.[1]
Materials:
-
Aryl Boronic Acid (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
1 M Aqueous Tripotassium Phosphate (K₃PO₄) Solution (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vessel, add the aryl boronic acid (1.0 equiv), this compound (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous THF to the vessel via syringe.
-
Add the 1 M aqueous tripotassium phosphate solution.
-
Stir the reaction mixture at 70 °C for 1 hour, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into an aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with an Aryl Halide (Hypothetical)
This protocol is a general guideline based on typical conditions for sulfonamide arylations.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.08 equiv), and cesium carbonate (2.0 equiv).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Copper-Catalyzed Ullmann Condensation of this compound with an Aryl Halide (Hypothetical)
This protocol is a general guideline based on modern Ullmann coupling conditions for sulfonamides.
Materials:
-
Aryl Halide (e.g., Aryl Iodide) (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction vial, add the aryl iodide (1.0 equiv), this compound (1.5 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the vial and add anhydrous DMF.
-
Stir the reaction mixture at 120-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General reaction scheme for the coupling of aryl halides with this compound.
Caption: A typical experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for the Scale-Up Synthesis of Difluoromethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and a generalized protocol for the scale-up synthesis of difluoromethanesulfonamide. The synthesis is presented as a two-stage process, culminating in the formation of the final product. Particular emphasis is placed on safety, process control, and purification at an industrial scale.
Introduction
This compound and its derivatives are of growing interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties imparted by the difluoromethyl group. As demand for these compounds increases, robust and scalable synthetic methods are essential. This document outlines a common synthetic pathway and addresses the critical aspects of transitioning from laboratory-scale preparation to larger-scale production.
The synthesis of this compound is typically achieved through the reaction of difluoromethanesulfonyl chloride with ammonia. Therefore, a scalable synthesis of the sulfonyl chloride precursor is a prerequisite for the entire process.
Synthetic Pathway Overview
The overall synthetic route can be depicted as a two-step process:
-
Synthesis of Difluoromethanesulfonyl Chloride: A plausible scalable method involves the chlorooxidation of a suitable precursor, such as difluoromethylbenzyl sulfide.
-
Formation of this compound: The subsequent reaction of difluoromethanesulfonyl chloride with ammonia yields the desired product.
Application Note: Interpretation of NMR Spectral Data for Difluoromethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonamide (CHF₂SO₂NH₂) is a key structural motif in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for other functional groups. The incorporation of the difluoromethyl group can significantly impact a molecule's acidity, lipophilicity, and metabolic stability. Accurate structural elucidation and characterization of this compound and its derivatives are paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure and electronic environment of the nuclei.
This application note provides a detailed guide to the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and workflow diagrams to guide researchers in their analytical endeavors.
Predicted NMR Spectral Data
The following tables summarize the predicted NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy for organofluorine compounds and analysis of related structures. Actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 7.5 - 8.5 | Broad Singlet | - |
| CHF₂ | 6.0 - 7.0 | Triplet | ²JHF ≈ 50 - 60 Hz |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | 110 - 125 | Triplet | ¹JCF ≈ 230 - 250 Hz |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | -120 to -140 | Doublet | ²JFH ≈ 50 - 60 Hz |
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for correct spectral interpretation. The following are detailed protocols for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve polar compounds and the exchangeable amide protons can often be observed.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR can be used. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines. Specific parameters should be optimized for the instrument being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak or TMS (0 ppm).
-
¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency: 376 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if desired.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate the signal.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 0.5-1 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Visualization of Workflows and Relationships
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.
Interpretation of Spectral Data
-
¹H NMR: The proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei, where n=2). The protons of the NH₂ group are typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.
-
¹³C NMR: The carbon of the CHF₂ group will be split into a triplet by the two directly attached fluorine atoms. The ¹JCF coupling constant is typically large, which can be a diagnostic feature.
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the adjacent proton.
Conclusion
The NMR spectral data of this compound provides a clear fingerprint for its structural confirmation. By following the detailed protocols for sample preparation and data acquisition, and by understanding the key spectral features outlined in this application note, researchers can confidently identify and characterize this important chemical entity. The provided diagrams offer a visual guide to the analytical workflow and the fundamental spin-spin coupling relationships that govern the appearance of the NMR spectra. This comprehensive approach is essential for the successful application of this compound in pharmaceutical and materials science research.
Application Notes and Protocols for Mass Spectrometry of Difluoromethanesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoromethanesulfonamides are an emerging class of compounds with significant potential in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (CHF₂) can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Understanding the behavior of these molecules under mass spectrometry (MS) conditions is crucial for their identification, characterization, and quantification in various matrices. These application notes provide a detailed overview of the expected fragmentation patterns of difluoromethanesulfonamides and a general protocol for their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Fragmentation Patterns
The fragmentation of difluoromethanesulfonamides in mass spectrometry, particularly under collision-induced dissociation (CID) in tandem MS, is expected to be influenced by the inherent reactivity of the sulfonamide bond and the presence of the electron-withdrawing difluoromethyl group. While specific experimental data for a wide range of difluoromethanesulfonamides is not extensively available in the public domain, we can predict the primary fragmentation pathways based on the well-established fragmentation of other sulfonamides and organofluorine compounds.[1][2]
Upon ionization, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, the following fragmentation pathways are anticipated:
-
Cleavage of the Sulfonamide (S-N) Bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of two characteristic fragment ions.[1]
-
Loss of Sulfur Dioxide (SO₂): The neutral loss of SO₂ (64 Da) is a well-documented fragmentation pathway for aromatic sulfonamides and is also plausible for difluoromethanesulfonamides.[3][2]
-
Fragmentation of the Difluoromethyl Group: The CHF₂ group may undergo fragmentation, including the loss of HF or other small fluorine-containing species.
-
Cleavage of the C-S Bond: Dissociation of the bond between the difluoromethyl carbon and the sulfur atom can also occur.
A proposed fragmentation pathway for a generic N-aryl difluoromethanesulfonamide is illustrated below.
References
Application Notes and Protocols for Screening the Biological Activity of New Difluoromethanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial screening and characterization of novel difluoromethanesulfonamide derivatives. The protocols outlined below cover essential in vitro assays to determine cytotoxicity, antimicrobial efficacy, and enzyme inhibition, which are common activities associated with the broader sulfonamide class of compounds.
Application Notes
The this compound moiety (F₂HC-SO₂NH-) is a fluorinated analog of the well-established sulfonamide pharmacophore. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
The screening strategy for new this compound derivatives should be guided by the therapeutic area of interest. Historically, sulfonamides have been successful as antimicrobial agents by inhibiting the bacterial folate biosynthesis pathway.[2] More recently, their activities have been expanded to include anticancer, anti-inflammatory, and enzyme inhibitory roles, targeting proteins such as carbonic anhydrases, kinases, and proteases.[2][3]
A tiered screening approach is recommended, beginning with broad cytotoxicity assessments, followed by specific functional assays based on the intended therapeutic application.
General Screening Workflow
A logical progression for screening new chemical entities like this compound derivatives involves a multi-stage process. The initial phase typically involves assessing the compound's general effect on cell viability to identify cytotoxic potential and establish a safe concentration range for subsequent, more specific assays. Following this, targeted screens based on the compound's design or therapeutic hypothesis are conducted.
Data Presentation
Quantitative data from screening assays should be organized to allow for clear comparison across different compounds and targets. The following tables provide examples of how to present cytotoxicity, enzyme inhibition, and antimicrobial data.
Table 1: Cytotoxicity of Novel Sulfonamide Derivatives against Human Cancer Cell Lines
| Compound ID | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | MDA-MB-468 (Breast Cancer) IC₅₀ (µM) |
| Derivative 1 | < 360 | < 128 | < 30 |
| Derivative 2 | < 360 | < 128 | < 30 |
| Derivative 3 | < 360 | < 128 | < 30 |
| Doxorubicin (Control) | - | - | - |
| Data is representative of typical results for novel sulfonamides and serves as an example.[4][5] |
Table 2: Enzyme Inhibition by Novel Sulfonamide and Fluorinated Benzenesulfonic Ester Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| YM-1 | Carbonic Anhydrase | - |
| YM-2 | Urease | 1.90 ± 0.02 |
| YM-3 | Urease | 2.02 ± 0.01 |
| Thiourea (Control) | Urease | 0.92 ± 0.03 |
| Ester Derivative 2e | α-Glucosidase | 3.1 ± 0.043 |
| Ester Derivative 2f | α-Amylase | 3.1 ± 0.110 |
| Acarbose (Control) | α-Glucosidase/α-Amylase | 6.4 ± 0.134 |
| Data compiled from studies on novel sulfonamide and fluorinated benzenesulfonic ester derivatives.[6][7] |
Table 3: Antimicrobial Activity of Fluorinated Benzamide Derivatives
| Compound ID | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Derivative 7 | 0.25 - 1 | < 10 |
| Derivative 12 | 0.25 - 1 | < 10 |
| Derivative 17 | 0.25 - 1 | < 10 |
| Oxacillin (Control) | - | - |
| Data is representative of results for 2,6-difluorobenzamide derivatives, which are structurally related to the target compounds.[8] |
Experimental Protocols
The following are detailed protocols for key in vitro screening assays.
Protocol 1: Cytotoxicity Screening using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
96-well flat-bottom sterile microplates
-
Test this compound derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
Materials:
-
Test this compound derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 3: Generic Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing enzyme inhibition. Specific substrates, buffers, and detection wavelengths will vary depending on the target enzyme.
Materials:
-
Purified target enzyme (e.g., carbonic anhydrase, urease)
-
Specific substrate for the enzyme
-
Test this compound derivatives (dissolved in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate (UV-transparent if necessary)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength. The rate of this change corresponds to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.
Signaling Pathway Visualizations
Understanding the molecular pathways that may be modulated by this compound derivatives is crucial for mechanism-of-action studies. Below are diagrams of pathways known to be affected by other sulfonamide classes.
Inhibition of Bacterial Folate Biosynthesis
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but not present in humans.
Modulation of the NF-κB Signaling Pathway
Some sulfonamide derivatives have demonstrated anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory signaling pathways like the NF-κB pathway.
References
- 1. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Difluoromethanesulfonamide and Difluoromethyl Functionalization of Heterocyclic Compounds
Abstract
The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The difluoromethyl (-CF2H) group and the difluoromethanesulfonamide (-SO2NHCF2H or -NHSO2CF2H) moiety, in particular, offer unique physicochemical properties that can enhance metabolic stability, modulate pKa, and improve membrane permeability of bioactive molecules.[1][2][3][4] This document provides detailed application notes and experimental protocols for the functionalization of heterocyclic compounds with these key motifs, targeting researchers, medicinal chemists, and professionals in drug development. The protocols are based on contemporary synthetic methodologies, including photoredox catalysis for C-H functionalization and methods for N-difluoromethylation and the synthesis of this compound-containing structures.
Application Note 1: Direct C-H Difluoromethylation of Heterocycles via Organic Photoredox Catalysis
This method facilitates the direct introduction of a difluoromethyl group onto a C-H bond of various heterocycles, avoiding the need for pre-functionalization.[5][6] The reaction proceeds under mild conditions using visible light and an organic photosensitizer, with oxygen from the air often serving as a green terminal oxidant.[6][7] This approach is particularly valuable for late-stage functionalization of complex molecules in drug discovery programs.[6][7]
Logical Workflow
Caption: General workflow for photocatalytic C-H difluoromethylation.
Experimental Protocol: Organophotocatalytic Difluoromethylation
This protocol is adapted from a procedure utilizing sodium difluoromethanesulfinate as the difluoromethyl radical source and Rose Bengal as the organic photocatalyst.[6]
Materials:
-
Heterocyclic substrate (e.g., 1-methylquinoxalin-2(1H)-one)
-
Sodium difluoromethanesulfinate (CF2HSO2Na)
-
Rose Bengal (photocatalyst)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na2SO4), anhydrous
-
10 mL Schlenk tube with magnetic stir bar
-
3 W Green LED lamps
Procedure:
-
To a 10 mL Schlenk tube, add the heterocyclic substrate (0.1 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 4.0 equiv), and Rose Bengal (0.002–0.005 mmol, 2–5 mol%).[6]
-
Add anhydrous DMSO (1.0 mL) to the tube.[6]
-
Seal the tube and place the reaction mixture on a magnetic stirrer.
-
Irradiate the stirring mixture with two 3 W green LEDs at room temperature for approximately 24 hours.[6]
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).[6]
-
Combine the organic phases and dry over anhydrous Na2SO4.[6]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired difluoromethylated heterocycle.[6]
Data Summary: Substrate Scope of C-H Difluoromethylation
The following table summarizes the yields for the direct difluoromethylation of various heterocycles using an organophotocatalytic method.
| Entry | Heterocyclic Substrate | Product | Yield (%)[5] |
| 1 | Quinoxalin-2(1H)-one | 3-(difluoromethyl)quinoxalin-2(1H)-one | 85 |
| 2 | 1-Methylquinoxalin-2(1H)-one | 1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 92 |
| 3 | Caffeine | 8-(difluoromethyl)caffeine | 75 |
| 4 | Theophylline | 8-(difluoromethyl)theophylline | 71 |
| 5 | Quinoline | 2-(difluoromethyl)quinoline | 65 |
| 6 | Phenanthridine | 6-(difluoromethyl)phenanthridine | 78 |
| 7 | 2-Phenylpyridine | 2-(Phenyl)-6-(difluoromethyl)pyridine | 55 |
Application Note 2: N-Difluoromethylation of N-Heterocycles
Direct N-difluoromethylation provides access to a class of compounds with modified electronic and lipophilic properties at the nitrogen atom.[8] A common strategy involves the generation of difluorocarbene (:CF2) from precursors like ethyl bromodifluoroacetate, which then inserts into the N-H bond of the heterocycle.[9][10] This method is applicable to a range of N-heterocycles, including imidazoles, pyridones, and quinolones.[9]
Reaction Pathway
Caption: Pathway for N-difluoromethylation via difluorocarbene insertion.
Experimental Protocol: N-Difluoromethylation using Ethyl Bromodifluoroacetate
This protocol is a general method for the N-difluoromethylation of heterocycles like quinolin-4(1H)-imines.[9]
Materials:
-
N-H containing heterocycle (e.g., N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine)
-
Ethyl bromodifluoroacetate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
10 mL round-bottom flask with magnetic stir bar
-
Standard workup and purification supplies
Procedure:
-
To an oven-dried 10 mL round-bottom flask, add the N-H heterocycle (1.0 equiv), potassium carbonate (2.5 equiv), and anhydrous DMF (2 mL).[9]
-
Add ethyl bromodifluoroacetate (1.2 equiv) to the stirring suspension.[9]
-
Seal the flask and stir the reaction mixture at room temperature for 18 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to obtain the N-difluoromethylated heterocycle.
Data Summary: Scope of N-Difluoromethylation
The following table summarizes yields for the N-difluoromethylation of various nitrogen-containing scaffolds.
| Entry | Substrate | Product | Yield (%)[9] |
| 1 | N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine | (E)-1-(difluoromethyl)-N-(3-fluoro-4-morpholinophenyl)quinolin-4(1H)-imine | 55 |
| 2 | N-(p-tolyl)quinolin-4(1H)-imine | 1-(difluoromethyl)-N-(p-tolyl)quinolin-4(1H)-imine | 65 |
| 3 | N-(pyridin-2-yl)aniline | 1-(difluoromethyl)-N-phenylpyridin-2(1H)-imine | 87 |
| 4 | N-(pyridin-2-yl)pivalamide | 2-(N-(difluoromethyl)pivalamido)pyridine | 95 |
| 5 | Amodiaquine (Antimalarial Drug) | N-difluoromethylated Amodiaquine derivative | 79 |
Application Note 3: Synthesis of β-Hydroxy-α,α-difluorosulfonamides
This application note describes the synthesis of β-hydroxy-α,α-difluorosulfonamides by reacting the carbanion of a this compound with an aldehyde or ketone.[11][12] This reaction is highly dependent on the counterion, with potassium (KHMDS) or sodium (NaHMDS) bases providing excellent yields, while lithium bases are generally ineffective.[11][12] The resulting products are valuable chiral building blocks that can be incorporated into larger molecules like peptidomimetics.[12]
Synthetic Scheme
Caption: Synthesis of β-hydroxy-α,α-difluorosulfonamides.
Experimental Protocol: General Procedure for β-Hydroxy-α,α-difluorosulfonamide Synthesis
This protocol is a generalized procedure based on the reaction between difluoromethanesulfonamides and carbonyl compounds.[11][12]
Materials:
-
N-substituted this compound
-
Aldehyde or ketone
-
Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the N-substituted this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.
-
Slowly add KHMDS (1.1-1.3 equiv) dropwise to the cooled reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is often rapid (minutes to a few hours).[11]
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the β-hydroxy-α,α-difluorosulfonamide.
Data Summary: Synthesis of β-Hydroxy-α,α-difluorosulfonamides
The table below shows representative yields for the reaction of an N-benzyl this compound with various aldehydes and ketones.
| Entry | Carbonyl Compound | Base | Product | Yield (%)[11][12] |
| 1 | Benzaldehyde | KHMDS | N-benzyl-1,1-difluoro-2-hydroxy-2-phenylethanesulfonamide | 95 |
| 2 | Isobutyraldehyde | KHMDS | N-benzyl-1,1-difluoro-2-hydroxy-3-methylbutanesulfonamide | 93 |
| 3 | Acetophenone | KHMDS | N-benzyl-1,1-difluoro-2-hydroxy-2-phenylpropanesulfonamide | 88 |
| 4 | Cyclohexanone | KHMDS | N-benzyl-1-(1,1-difluoro-1-sulfonamidomethyl)cyclohexan-1-ol | 91 |
| 5 | Benzaldehyde | n-BuLi | N-benzyl-1,1-difluoro-2-hydroxy-2-phenylethanesulfonamide | <5 |
References
- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of β-Hydroxy-α,α-difluorosulfonamides from Carbanions of Difluoromethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in difluoromethanesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluoromethanesulfonamide. Our aim is to help you diagnose and resolve common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway involves a two-step process:
-
Synthesis of Difluoromethanesulfonyl Chloride: This intermediate is typically prepared via the chlorooxidation of a suitable precursor, such as difluoromethyl benzyl sulfide.
-
Amination of Difluoromethanesulfonyl Chloride: The sulfonyl chloride is then reacted with an aminating agent, most commonly ammonia or ammonium hydroxide, to yield the final this compound product.
Q2: What are the critical parameters influencing the yield of the amination step?
Several factors can significantly impact the yield of the amination reaction. These include the choice of aminating agent and its concentration, the reaction temperature, the solvent, and the purity of the starting materials, particularly the difluoromethanesulfonyl chloride.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material (difluoromethanesulfonyl chloride).
Q4: What are the typical methods for purifying the final product?
Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system is a common and effective technique.[1] Additionally, column chromatography on silica gel can be employed for more challenging purifications.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded or Impure Difluoromethanesulfonyl Chloride | The sulfonyl chloride is moisture-sensitive and can hydrolyze. Ensure it is stored under anhydrous conditions. If purity is questionable, consider re-purifying the starting material by distillation. |
| Inactive Aminating Agent | Use a fresh, high-quality source of ammonia or ammonium hydroxide. For gaseous ammonia, ensure an adequate flow rate and efficient bubbling through the reaction mixture. |
| Insufficient Reaction Temperature | Some amination reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of reagents and the reaction rate. Aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile are often effective. |
Presence of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Difluoromethanesulfonyl Chloride | The presence of water can lead to the formation of difluoromethanesulfonic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination. |
| Formation of Di-substituted Amine (Bis-sulfonamide) | If a primary amine is used as the aminating agent, over-reaction can lead to the formation of a di-substituted product. Use a sufficient excess of the aminating agent and consider adding the sulfonyl chloride slowly to the amine solution at a low temperature to control the reaction. |
| Side Reactions with the Solvent | Some reactive intermediates may react with the solvent. Ensure the chosen solvent is inert under the reaction conditions. |
Data on Reaction Parameters and Yield
| Parameter | Condition | Observed Effect on Yield (Analogous Systems) | Recommendation for this compound Synthesis |
| Aminating Agent | Gaseous Ammonia vs. Ammonium Hydroxide | Gaseous ammonia often provides higher yields due to the absence of excess water. | Use of anhydrous gaseous ammonia is preferred to minimize hydrolysis of the sulfonyl chloride. |
| Solvent | Nitroethane vs. Tetrahydrofuran (THF) | Both have been used successfully in analogous systems. THF is a common choice for its good solvating properties. | THF is a reasonable starting point. Ensure it is anhydrous. |
| Temperature | 25-65 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. | Start at a lower temperature (e.g., 0-25 °C) and gradually increase if the reaction is slow. |
| Stoichiometry | Molar ratio of Amine to Sulfonyl Chloride | A significant excess of the aminating agent is typically used to drive the reaction to completion and neutralize the HCl byproduct. | Use at least a 2-fold molar excess of the aminating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Gaseous Ammonia in THF
Materials:
-
Difluoromethanesulfonyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia gas
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, gas inlet tube, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a condenser with a drying tube.
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous THF and difluoromethanesulfonyl chloride (1 equivalent).
-
Ammonia Purge: Cool the solution to 0 °C in an ice bath and begin bubbling anhydrous ammonia gas through the solution with vigorous stirring.
-
Reaction: Continue the ammonia addition for 1-2 hours, allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, stop the ammonia flow and purge the system with nitrogen to remove excess ammonia. Filter the reaction mixture to remove the ammonium chloride precipitate and wash the solid with a small amount of fresh THF.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Workflows and Logic
Caption: A flowchart of the synthesis and purification process.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Difluoromethanesulfonamide Reactions
Welcome to the technical support center for difluoromethanesulfonamide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound reactions?
A1: Impurities can arise from several sources:
-
Starting Material Quality: The primary precursor, difluoromethanesulfonyl chloride, is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride is a common side reaction that can introduce impurities into your starting material.[1][2]
-
Side Reactions: Depending on the specific reaction, side products can form. For instance, in reactions with amines, over-alkylation can lead to undesired products.
-
Incomplete Reactions: Residual starting materials or intermediates can remain in the final product if the reaction does not go to completion.
-
Isomer Formation: In reactions involving aromatic compounds, the formation of ortho, para, and meta isomers is possible.[3]
Q2: I am seeing a significant amount of an unexpected byproduct in my N-alkylation or N-arylation reaction with an amine. What could it be?
A2: In reactions with primary amines, a common byproduct is the N,N-disubstituted this compound. If the reaction involves other amide functionalities or formaldehyde, you might observe byproducts from condensation or transamination reactions, such as N,N′-methylenebis(trifluoromethylsulfonamide).[4]
Q3: My reaction is clean, but I'm getting a mixture of isomers. How can I control this?
A3: The formation of isomers (ortho, para, meta) is common when reacting with substituted aryl compounds.[3] Reaction conditions such as temperature, solvent, and the nature of the catalyst can influence the isomeric ratio. Careful optimization of these parameters is crucial for achieving the desired selectivity.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities and Low pH in the Reaction Mixture
| Possible Cause | Troubleshooting Steps | Analytical Verification |
| Hydrolysis of Difluoromethanesulfonyl Chloride | Ensure starting materials and solvents are anhydrous. Store difluoromethanesulfonyl chloride under inert gas and away from moisture.[5] | Check the pH of the reaction mixture. Use GC-MS to detect the presence of difluoromethanesulfonic acid. |
| Formation of HCl | If using difluoromethanesulfonyl chloride, the reaction with an amine will produce one equivalent of HCl. This can be neutralized by adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture. | Monitor the reaction with in-situ IR or Raman spectroscopy to observe the formation of the amine hydrochloride salt. |
Issue 2: Formation of Over-Alkylated or Other Unexpected Byproducts
| Possible Cause | Troubleshooting Steps | Analytical Verification |
| N,N-Dialkylation | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture. | Use LC-MS or GC-MS to identify the mass of the dialkylated product. 1H and 19F NMR can confirm the structure. |
| Condensation/Transamination | In reactions involving formaldehyde or other amides, these side reactions are possible.[4] Consider alternative synthetic routes if this is a major issue. | Characterize byproducts using NMR and mass spectrometry. The formation of a methylene bridge between two sulfonamide groups is a key indicator.[4] |
| Sulfone Formation | In the synthesis of N-substituted arylsulfonamides, small amounts of sulfone byproducts can form.[3] | Mass spectrometry can help identify the sulfone byproduct. |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl amine (1.0 eq.), a suitable solvent (e.g., anhydrous THF, DCM, or toluene), and a non-nucleophilic base (1.2 eq., e.g., triethylamine or diisopropylethylamine).
-
Addition of Sulfonylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of difluoromethanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl this compound.
Protocol 2: Analysis of Byproducts by GC-MS
This protocol provides a general method for identifying volatile byproducts.
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatize polar compounds to make them more volatile.
-
GC Column Selection: Use a semi-polar GC column, such as one with a 6%-cyanopropylphenyl 94%-dimethyl polysiloxane stationary phase, for good separation of a wide range of compounds.[6]
-
GC-MS Parameters:
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Oven Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 250-300 °C) to elute all components.
-
Ionization Mode: Electron ionization (EI) is standard for creating a library-searchable mass spectrum. Chemical ionization (CI) can be used to enhance the molecular ion peak.[6]
-
-
Data Analysis: Compare the mass spectra of the observed peaks with a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the byproducts. Confirm the identity by comparing the retention time and mass spectrum with an authentic standard if available.
Visualizations
Caption: Workflow for identifying byproducts.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. "A Process For Preparation Of Difluoromethane Sulphonyl Chloride" [quickcompany.in]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. US4713489A - Preparation of N-substituted arylsulfonamides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difluoromethanesulfonamide Coupling Reactions
Welcome to the technical support center for optimizing difluoromethanesulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for preparing difluoromethanesulfonamides?
Difluoromethanesulfonamides are typically prepared by reacting a primary or secondary amine with commercially available difluoromethanesulfonyl chloride (HF₂CSO₂Cl) in the presence of a suitable base.
Q2: My this compound coupling reaction is showing low to no yield. What are the common causes?
Several factors can contribute to poor yields in this compound coupling reactions. Key areas to investigate include:
-
Ineffective Base: The choice of base is critical when generating a carbanion from the this compound for subsequent coupling. There is a significant counterion effect, with potassium or sodium bases (like KHMDS or NaHMDS) often providing excellent yields, while lithium bases (like n-BuLi) may result in little to no product.
-
Issues with Protecting Groups: If your amine substrate has other reactive functional groups, inadequate protection can lead to side reactions and reduced yield.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the outcome.
-
Steric Hindrance: Bulky substituents on either the amine or the coupling partner can impede the reaction.
Q3: Are there specific catalysts recommended for coupling reactions involving difluoromethanesulfonamides?
For N-arylation of sulfonamides, copper-catalyzed coupling reactions have proven effective. A combination of a copper salt and a suitable ligand, such as oxalamides or 4-hydroxypicolinamides, can facilitate the coupling of sulfonamides with (hetero)aryl halides.
Q4: What are some common side reactions to be aware of?
Side reactions can include decomposition of intermediates, especially when using highly reactive reagents. For instance, attempts to isolate certain silylated hemiaminal intermediates formed during some reductive coupling reactions have resulted in decomposition during chromatography. Additionally, improper choice of protecting groups can lead to unintended reactions at other sites in the molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Use of a lithium-based base (e.g., n-BuLi, LDA) for carbanion formation. | Switch to a potassium or sodium-based hexamethyldisilazide (KHMDS or NaHMDS) to take advantage of the favorable counterion effect. |
| Inefficient catalyst for C-N bond formation. | For N-arylation, consider a copper-catalyzed system with an appropriate ligand. | |
| Steric hindrance around the reaction center. | Increase reaction temperature and/or time. Consider using a less sterically hindered starting material if possible. | |
| Multiple Products Observed | Incomplete protection of other reactive functional groups on the starting materials. | Review your protecting group strategy. Ensure that all other nucleophilic or electrophilic sites are adequately protected with orthogonal protecting groups. |
| Side reactions with the solvent or reagents. | Ensure all reagents and solvents are anhydrous and of high purity. Consider changing the solvent to one that is less likely to participate in side reactions. | |
| Decomposition of Starting Material or Product | Harsh reaction conditions. | Lower the reaction temperature. Use a milder base or catalyst system. |
| Instability of intermediates during workup or purification. | Minimize exposure to air or moisture during workup. Consider alternative purification methods that avoid prolonged contact with silica gel, such as crystallization or distillation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Hydroxy-α,α-difluorosulfonamides
This protocol is adapted from the synthesis of β-hydroxy-α,α-difluorosulfonamides via carbanion intermediates.
-
Dissolve the starting this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1–0.3 M.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) in THF.
-
Stir the mixture at -78 °C for 15 minutes to allow for carbanion formation.
-
Add the aldehyde or ketone coupling partner (1.1 equivalents) as a neat liquid or dissolved in a minimal amount of anhydrous THF.
-
Continue stirring at -78 °C for 1 hour, or until reaction completion is observed by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (DCM) (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation of a Sulfonamide
This protocol is a general guideline based on copper-catalyzed sulfonamide coupling reactions.
-
To an oven-dried reaction vessel, add the this compound (1.0 equivalent), the (hetero)aryl halide (1.2 equivalents), a copper salt (e.g., CuI, Cu₂O; 2-5 mol%), and the appropriate ligand (e.g., an oxalamide or 4-hydroxypicolinamide; 5-10 mol%).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Base on the Yield of β-Hydroxy-α,α-difluorosulfonamide Synthesis
| Entry | Base | Yield (%) | Reference |
| 1 | KHMDS | Excellent | |
| 2 | NaHMDS | Excellent | |
| 3 | n-BuLi | Little to None | |
| 4 | LDA | Little to None |
Visualizations
Caption: Workflow for the synthesis of β-hydroxy-α,α-difluorosulfonamides.
Caption: Troubleshooting logic for low-yield this compound coupling.
Technical Support Center: Managing Difluoromethanesulfonamide Reaction Exotherms on Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential reaction exotherms during the scale-up of difluoromethanesulfonamide synthesis. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Issue: Rapid and Uncontrolled Temperature Increase During Amine Addition
Q: My reaction temperature is rising rapidly and uncontrollably after I started adding the amine to the difluoromethanesulfonyl chloride solution. What should I do?
A: A rapid temperature increase indicates that the rate of heat generation is exceeding the heat removal capacity of your reactor system. This is a potentially hazardous situation that could lead to a thermal runaway. Take the following immediate actions:
-
Stop Reagent Addition: Immediately stop the addition of the amine.
-
Enhance Cooling: Ensure your reactor's cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling surface and prevent the formation of localized hot spots.
-
Emergency Quenching (if prepared): If the temperature continues to rise, and you have a pre-defined and tested quenching protocol, slowly add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in the synthesis of this compound?
A1: The primary cause of the exotherm is the reaction between difluoromethanesulfonyl chloride and the amine. The formation of the sulfonamide bond is an exothermic process. The rate of heat generation is directly proportional to the rate of the amine addition.
Q2: How can I predict the potential thermal hazard of my this compound synthesis before scaling up?
A2: Reaction calorimetry is the most effective method to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[1] This data is crucial for assessing the thermal risk and designing an appropriate cooling strategy for a larger scale. Differential Scanning Calorimetry (DSC) can also provide initial insights into the thermal stability of reactants and products.
Q3: What are the key process parameters to control for managing the exotherm during scale-up?
A3: The most critical parameters are:
-
Rate of Amine Addition: This directly controls the rate of heat generation. A slower addition rate is safer.
-
Reaction Temperature: Maintaining a consistent, low temperature is crucial.
-
Agitation Rate: Efficient mixing is essential for uniform heat distribution and preventing localized temperature spikes.
-
Cooling Capacity: The reactor's cooling system must be capable of removing the heat generated by the reaction.
Q4: How does the surface-area-to-volume ratio affect exotherm management on scale-up?
A4: As the reactor volume increases, the surface-area-to-volume ratio decreases. This significantly reduces the efficiency of heat removal through the reactor jacket, making temperature control more challenging on a larger scale.[2]
Q5: Are there alternative reactor technologies that can improve safety during the scale-up of exothermic reactions?
A5: Yes, continuous flow reactors offer significant advantages for managing highly exothermic reactions.[3] Their high surface-area-to-volume ratio allows for much more efficient heat transfer and precise temperature control, minimizing the risk of thermal runaway.
Data Presentation
Table 1: Key Parameters for Managing this compound Synthesis Exotherm
| Parameter | Laboratory Scale (e.g., 1 L) | Pilot Plant Scale (e.g., 100 L) | Key Consideration |
| Amine Addition Time | 1 - 2 hours | 4 - 8 hours or longer | Slower addition at larger scales is critical to match heat removal capacity. |
| Initial Reaction Temp. | 0 - 5 °C | 0 - 5 °C | Maintain low temperature to control reaction rate. |
| Max. Allowable Temp. | < 15 °C | < 15 °C | Set a strict upper limit to prevent runaway. |
| Agitator Speed | 200 - 400 RPM | Vessel-specific, ensure good surface movement | Prevent hot spots and ensure efficient heat transfer. |
| Coolant Temperature | -10 to 0 °C | -15 to -5 °C | Coolant must be significantly colder than the desired reaction temperature. |
Experimental Protocols
Protocol: Synthesis of this compound (Adapted from Analogous Trifluoromethanesulfonamide Synthesis)
Disclaimer: This is a generalized protocol based on analogous reactions and should be thoroughly tested and optimized at a small scale before attempting a larger scale synthesis. A comprehensive risk assessment, including reaction calorimetry, is highly recommended.
Materials:
-
Difluoromethanesulfonyl chloride
-
Ammonia (or other amine)
-
Anhydrous Isopropyl Ether (or other suitable inert solvent)
-
36% Aqueous Hydrochloric Acid
-
Water
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a dropping funnel (for amine addition), and a nitrogen inlet. Connect the reactor jacket to a suitable cooling system.
-
Initial Charge: Charge the reactor with a solution of difluoromethanesulfonyl chloride in anhydrous isopropyl ether.
-
Cooling: Start the agitator and cool the reactor contents to 5 °C.
-
Amine Addition: Slowly add the ammonia (or other amine) to the reactor via the dropping funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 5 °C with efficient stirring for an additional 5 hours after the addition is complete.
-
Work-up:
-
Slowly add water to the reaction mixture to dissolve any precipitated salts.
-
Acidify the mixture by the controlled addition of 36% aqueous hydrochloric acid, while maintaining a low temperature.
-
Add more water if necessary and then separate the aqueous and organic phases.
-
Wash the organic phase with water.
-
Remove the solvent from the combined organic phases under reduced pressure to obtain the crude this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected exotherm.
References
preventing decomposition of difluoromethanesulfonamide under acidic conditions
Welcome to the technical support center for difluoromethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in acidic aqueous solutions?
The primary degradation pathway for sulfonamides, including likely for this compound, in aqueous solutions is hydrolysis.[1] Under acidic conditions, this hydrolysis is often accelerated and involves the cleavage of the sulfur-nitrogen (S-N) bond.[1] Generally, sulfonamides exhibit greater stability in the neutral pH range and are more susceptible to hydrolysis at extreme pH levels, both acidic and basic.[1]
Q2: What are the expected degradation products of this compound under acidic hydrolysis?
Based on the established degradation pathway for similar sulfonamides, the acid-catalyzed cleavage of the S-N bond in this compound is expected to yield difluoromethanesulfonic acid and ammonia.[1] In an acidic solution, ammonia will be protonated to form the ammonium ion (NH₄⁺).
Q3: How does temperature influence the stability of this compound?
As with most chemical reactions, the rate of hydrolytic degradation increases with temperature.[1] To ensure the long-term stability of this compound solutions, it is crucial to maintain low temperatures during storage and, when experimentally feasible, during use.
Q4: Are there other factors besides pH and temperature that can cause degradation?
Yes, several other factors can contribute to the decomposition of this compound:
-
Catalytic Impurities: The presence of certain metal ions can catalyze the hydrolysis of sulfonamides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is recommended to protect solutions from light by using amber vials or by working in a dark environment.[1]
-
Strong Oxidizing Agents: While hydrolysis is the primary concern, the presence of strong oxidizing agents could also potentially lead to degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in solution. | Incorrect pH of the solution (too acidic). | Verify the pH of your buffer or solution using a calibrated pH meter. Adjust to a more neutral pH if the experimental design allows. |
| Higher than expected storage or experimental temperature. | Ensure precise temperature control for your storage and experimental setups. Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen). | |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity (e.g., HPLC-grade) water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA.[1] | |
| Photodegradation from exposure to light. | Protect solutions from light at all times by using amber glass vials or by covering containers with aluminum foil.[1] | |
| Inconsistent results between experimental replicates. | Inhomogeneous sample preparation. | Ensure the this compound is fully dissolved and the solution is thoroughly mixed before aliquoting. |
| Variability in experimental conditions. | Calibrate and regularly monitor all equipment, including pH meters and temperature controllers. Use a precise timer for all incubation and sampling steps. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Characterize the unknown peaks using techniques like LC-MS/MS to confirm if they correspond to expected degradation products like difluoromethanesulfonic acid.[2][3] |
Quantitative Data on Stability
While specific kinetic data for this compound is not widely published, the following table provides illustrative data based on the typical behavior of sulfonamides in aqueous solutions. This data demonstrates the significant impact of pH and temperature on the rate of degradation.
Table 1: Illustrative Degradation Rate Constants (k) for a Generic Sulfonamide
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k, hr⁻¹) | Predicted Half-Life (t½, hours) |
| 2.0 | 50 | 0.085 | 8.2 |
| 4.0 | 50 | 0.025 | 27.7 |
| 7.0 | 50 | 0.003 | 231.0 |
| 2.0 | 25 | 0.010 | 69.3 |
| 4.0 | 25 | 0.003 | 231.0 |
| 7.0 | 25 | < 0.001 | > 1000 |
Note: This data is hypothetical and intended for illustrative purposes to highlight general stability trends.
Experimental Protocols
Protocol: pH-Rate Profile Stability Study using HPLC
This protocol outlines a method to determine the stability of this compound across a range of pH values.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate) for preparing pH 2, 4, 7, and 9 buffers
-
Calibrated pH meter
-
C18 HPLC column
-
Thermostatically controlled incubator or water bath
-
Amber glass vials with screw caps
2. Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., 2, 4, 7, 9).
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH condition, mix a small volume of the stock solution with the respective buffer in an amber vial to achieve a final concentration of 100 µg/mL.[1] The final percentage of organic solvent should be low (e.g., <5%) to not significantly alter the aqueous buffer conditions.
-
Prepare a control sample at a neutral pH and store it at 4°C to monitor the initial concentration (T₀).
-
-
Incubation: Place the vials in an incubator set to a constant, elevated temperature (e.g., 50°C) to accelerate degradation.[5]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench any further reaction by diluting the aliquot in the mobile phase and/or cooling it.
-
HPLC Analysis:
-
Analyze each sample by a validated HPLC method to determine the remaining concentration of this compound.
-
Example HPLC conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength or MS/MS[3]
-
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The slope of the resulting line will be the negative of the apparent first-order rate constant (-k).
-
Use the rate constants to compare stability across the different pH conditions and calculate the half-life (t½ = 0.693/k) for each.
-
Visualizations
Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the key chemical and procedural pathways.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for a pH-rate profile stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Difluoromethanesulfonamide Compounds
Welcome to the Technical Support Center for the purification of polar difluoromethanesulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification of polar this compound compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the pKa of the analyte.- Column overload. | - Use an end-capped, deactivated column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1]- Add a mobile phase modifier like trifluoroacetic acid (TFA).[1]- Reduce the sample concentration or injection volume.[1] |
| Compound Elutes in the Void Volume (Reversed-Phase HPLC) | The compound is too polar for the non-polar stationary phase. | - Switch to a more retentive column (e.g., polar-embedded or polar-endcapped C18).[1]- Use a highly aqueous mobile phase (if the column is compatible).[1]- Employ Hydrophilic Interaction Chromatography (HILIC).[1]- Consider Aqueous Normal-Phase Chromatography.[1] |
| Co-elution with Impurities | - Insufficient resolution with the current method.- Impurities have very similar polarity to the target compound. | - Optimize selectivity by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[1]- Change the organic modifier in the mobile phase (e.g., methanol to acetonitrile or vice-versa).[1]- Utilize an orthogonal purification technique like Supercritical Fluid Chromatography (SFC).[1] |
| Low or No Recovery from the Column | - Irreversible adsorption to the stationary phase.- Compound instability on the column. | - Switch to a different stationary phase such as HILIC, alumina, or Florisil.[1]- Perform a stability test of the compound with the stationary phase beforehand.[1] |
| Difficulty with Recrystallization (Oiling Out or No Crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated or too dilute. | - Use a co-solvent system, adding a less polar "anti-solvent" slowly.[2]- Scratch the inside of the flask or add a seed crystal to induce crystallization.[2]- If the solution is too dilute, carefully evaporate some solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel polar this compound compound?
A1: Start by assessing the compound's polarity and solubility. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column is a good starting point. For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often a more suitable initial choice.[1]
Q2: How can I improve the retention of my highly polar this compound on a reversed-phase HPLC column?
A2: To enhance retention, you can use a 100% aqueous mobile phase with a compatible column, switch to a polar-embedded or polar-endcapped column, or add ion-pairing reagents to the mobile phase for ionizable compounds.[1] Using a fluorinated stationary phase can also provide unique selectivity for fluorinated analytes.[1]
Q3: My compound has poor solubility in the HPLC mobile phase. What should I do?
A3: If your sample is not soluble in the mobile phase, you may need to dissolve it in a stronger solvent and inject the smallest possible volume. For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. This involves dissolving the sample, adsorbing it onto silica gel or celite, evaporating the solvent, and loading the dry powder onto the column.[1]
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for my purification?
A4: SFC is particularly valuable for chiral separations and high-throughput purification due to its faster separation and re-equilibration times compared to HPLC.[1] It is also beneficial for thermally labile compounds as it operates at lower temperatures.[1]
Q5: What are some common issues with recrystallizing polar this compound compounds and how can I overcome them?
A5: Common issues include the compound "oiling out" or failing to crystallize. "Oiling out" can occur if the solvent's boiling point is too high; using a co-solvent system can mitigate this.[2] If crystals do not form, the solution may be too dilute, and some solvent should be evaporated. Alternatively, inducing crystallization by scratching the flask or adding a seed crystal can be effective.[2]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar this compound Purification (Hypothetical Data)
| Technique | Stationary Phase | Mobile Phase Example | Purity Achieved | Recovery Yield | Key Advantages |
| Reversed-Phase HPLC | C18 (polar-endcapped) | Water/Acetonitrile with 0.1% Formic Acid | >95% | 80-90% | Widely available, good for moderately polar compounds. |
| HILIC | Amide or Silica | Acetonitrile/Water with Ammonium Acetate | >98% | 85-95% | Excellent for highly polar, water-soluble compounds.[1] |
| SFC | Amino or Cyano | CO2/Methanol | >99% | >90% | Fast, ideal for chiral separations and high-throughput.[1] |
| Aqueous Normal-Phase | Silica | Dichloromethane/Methanol with Ammonium Hydroxide | >97% | 80-90% | Good alternative for compounds with poor retention in RP-HPLC.[1] |
Experimental Protocols
Protocol 1: HILIC Purification of a Polar this compound
-
Column: A HILIC column with an amide or silica stationary phase.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Run a linear gradient to increase the percentage of Mobile Phase A over 15-20 minutes.
-
Hold at the final gradient composition for 5 minutes.
-
Return to the initial conditions and re-equilibrate the column for 5-10 minutes between injections.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry.
-
Sample Preparation: Dissolve the crude compound in a solvent compatible with the initial mobile phase (high organic content).
Protocol 2: Recrystallization using a Co-Solvent System
-
Solvent Selection: Identify a polar solvent in which the compound is soluble when hot (e.g., methanol, ethanol) and a less polar "anti-solvent" in which the compound is insoluble (e.g., water, diethyl ether, or hexane).
-
Dissolution: In a flask, dissolve the crude this compound compound in a minimal amount of the hot polar solvent.
-
Addition of Anti-Solvent: Slowly add the anti-solvent to the hot solution with stirring until the solution becomes cloudy, indicating the saturation point has been reached.
-
Re-dissolution: Gently re-heat the mixture until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of polar this compound compounds.
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
Technical Support Center: Difluoromethanesulfonamide Reaction Monitoring
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of difluoromethanesulfonamide using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
General Experimental Workflow
The overall process for monitoring the reaction involves sampling the reaction mixture at various time points, preparing the sample, and analyzing it using either HPLC or TLC to determine the consumption of starting materials and the formation of the product.
Caption: General workflow for reaction monitoring.
HPLC Reaction Monitoring: FAQs and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique to monitor reaction progress accurately.
Q1: What is a recommended starting protocol for monitoring a this compound synthesis?
A1: A reversed-phase HPLC method is typically suitable for polar molecules like this compound. A good starting point is a C18 column with a water/acetonitrile mobile phase.[1] The acidic mobile phase helps to produce sharp peaks by suppressing the ionization of residual silanols on the column's stationary phase.[2][3]
Experimental Protocol: HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Start at 5-10% B, ramp up to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a diluent (e.g., 1 mL of 50:50 water/acetonitrile). Vortex and filter through a 0.22 µm syringe filter before injection. |
Q2: My analyte peaks are tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue, especially for polar or basic compounds, and it can compromise accurate quantification.[4] It is often caused by secondary interactions between the analyte and the stationary phase.[2]
Troubleshooting: HPLC Peak Tailing
| Potential Cause | Solution(s) |
| Secondary Silanol Interactions | Decrease mobile phase pH to 2.5-3.0 to protonate silanols.[3] Use a high-purity silica column with end-capping. |
| Column Overload | Reduce the sample concentration or decrease the injection volume.[3][5] |
| Column Contamination/Wear | Use a guard column to protect the analytical column.[5] Flush the column with a strong solvent (e.g., isopropanol) or replace the column if performance does not improve. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. A solvent stronger than the mobile phase can cause peak distortion.[5] |
Q3: My retention times are shifting between injections. How can I stabilize them?
A3: Unstable retention times make peak identification difficult and affect reproducibility. The issue often lies with the pump, mobile phase, or column temperature.[4]
Troubleshooting: Retention Time Instability
| Potential Cause | Solution(s) |
| Inadequate Column Equilibration | Ensure the column is equilibrated for a sufficient time (10-15 column volumes) with the initial mobile phase before each injection.[4] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure components are accurately measured and well-mixed. Use a degasser to remove dissolved gases. |
| Pump or Seal Issues | Check for leaks in the pump heads or fittings. Perform pump performance tests to ensure accurate and precise flow rate delivery. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Q4: The system backpressure is suddenly very high. What should I do?
A4: High backpressure can damage the pump and column. The cause is typically a blockage somewhere in the system. A systematic approach is needed to locate the clog.[3]
References
Technical Support Center: Improving Regioselectivity in Difluoromethanesulfonamide Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving regioselectivity in the functionalization of difluoromethanesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the functionalization of aryl difluoromethanesulfonamides?
The primary challenge lies in controlling the position of functionalization on the aromatic ring. The difluoromethanesulfonamide group, being strongly electron-withdrawing, significantly influences the electronic properties of the aryl ring. This can lead to a mixture of ortho, meta, and para substituted products, making the isolation of the desired regioisomer difficult and reducing the overall yield. The inherent inertness of C-H bonds further complicates selective activation.
Q2: How does the choice of directing group influence regioselectivity?
Directing groups are crucial for controlling regioselectivity in transition-metal-catalyzed C-H functionalization reactions. They coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, typically at the ortho position, leading to selective activation. The effectiveness of a directing group depends on its coordinating ability, the stability of the resulting metallacycle, and the reaction conditions. For this compound-containing substrates, the strategic placement of a directing group can overcome the inherent electronic bias of the sulfonamide group and direct functionalization to a desired position.
Q3: What is the role of steric hindrance in controlling regioselectivity?
Steric hindrance plays a significant role in determining the site of functionalization. Bulky substituents on the aryl ring or the directing group can prevent the catalyst from accessing certain C-H bonds. This effect can be exploited to favor functionalization at less sterically hindered positions. For instance, if the ortho positions are blocked by bulky groups, functionalization may be directed to the meta or para positions. Careful consideration of the steric environment around the target C-H bond is essential for designing a regioselective transformation.
Q4: Can the this compound group itself act as a directing group?
While the sulfonamide oxygen atoms have the potential to coordinate with a metal catalyst, the strong electron-withdrawing nature of the CF2 group can weaken this coordination. In many cases, the this compound group is a deactivating group for electrophilic aromatic substitution and tends to direct incoming electrophiles to the meta position. However, in transition-metal-catalyzed C-H activation, its directing ability is often weak and can be overridden by more effective directing groups.
Q5: How do reaction conditions (catalyst, ligand, solvent) affect regioselectivity?
The choice of catalyst, ligand, and solvent are critical parameters for optimizing regioselectivity.
-
Catalyst: Different transition metals (e.g., Palladium, Rhodium, Ruthenium) exhibit different reactivity and selectivity profiles.
-
Ligand: The ligand coordinated to the metal center plays a crucial role in tuning the catalyst's steric and electronic properties, which directly impacts regioselectivity. Bulky or electron-rich ligands can significantly influence the outcome of the reaction.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the regioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Isomers
Problem: The reaction yields a mixture of ortho, meta, and para isomers, with no clear preference for the desired product.
Troubleshooting Workflow:
Troubleshooting Decision-Making Flowchart.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Dominant Electronic Effects of -SO₂CF₂H Group | The strong electron-withdrawing nature of the this compound group may be directing functionalization to the meta position in electrophilic-type reactions. For C-H activation, its directing effect might be weak, leading to a mixture. Solution: Introduce a stronger, more specific directing group to override the inherent electronic effects. |
| Ineffective Directing Group | The chosen directing group may not be coordinating effectively to the metal center or may be leading to the formation of unstable metallacycles. Solution: Screen a panel of directing groups with different coordinating atoms (e.g., N, O, S) and ring sizes for the resulting metallacycle. |
| Lack of Steric Differentiation | The various C-H bonds on the aromatic ring may be sterically similar, leading to a lack of selectivity. Solution: Introduce a bulky substituent adjacent to the undesired C-H positions to sterically block them and favor functionalization at the intended site. |
| Suboptimal Reaction Conditions | The catalyst, ligand, or solvent may not be optimal for achieving high regioselectivity. Solution: Systematically screen different catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, [Ru(p-cymene)Cl₂]₂), ligands (e.g., phosphines, N-heterocyclic carbenes), and solvents with varying polarities. |
Issue 2: Preferential Formation of the Undesired Regioisomer
Problem: The reaction consistently produces a single regioisomer, but it is not the desired one (e.g., meta product is formed when the ortho product is desired).
Troubleshooting Workflow:
Workflow for Addressing Formation of the Wrong Isomer.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Misinterpretation of Directing Group Effect | The directing group may be directing to an unexpected position due to unforeseen electronic or steric interactions. Solution: Re-evaluate the directing group strategy. Consider using a directing group that forms a more rigid and predictable metallacycle. Computational modeling can sometimes predict the most favorable transition state. |
| Reaction Proceeding Through an Alternative Mechanism | The reaction may not be proceeding through the expected C-H activation pathway. For example, an electrophilic aromatic substitution mechanism might be favored under the reaction conditions, leading to meta-functionalization. Solution: Modify the reaction conditions to favor the desired mechanism. For C-H activation, this may involve using a different catalyst system or additives that promote the C-H activation step. |
| Inherent Electronic Bias of the Substrate | The electronic properties of the substrate, dominated by the this compound group, may strongly favor functionalization at a specific position. Solution: Introduce other substituents on the aromatic ring to alter its electronic properties and make the desired C-H bond more reactive. For example, an electron-donating group placed strategically on the ring can increase the nucleophilicity of a specific position. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Ortho-Arylation of N-Aryl-Difluoromethanesulfonamide using a Directing Group
This is a general protocol and may require optimization for specific substrates and coupling partners.
Materials:
-
N-Aryl-difluoromethanesulfonamide substrate with a directing group (e.g., pyridine, picolinamide)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required, e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl-difluoromethanesulfonamide substrate (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), the palladium catalyst (2-10 mol%), the ligand (if used, 4-20 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Experimental Workflow Diagram:
Palladium-Catalyzed Ortho-Arylation Workflow.
minimizing side reactions with difluoromethanesulfonamide
Welcome to the technical support center for difluoromethanesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may be encountered when working with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction; decomposition of starting material or product. | Optimize reaction conditions (temperature, time, solvent). Consider using a protecting group strategy if other functional groups are present. |
| Formation of Multiple Products | Competing side reactions; lack of selectivity. | Adjust stoichiometry of reagents. Investigate the effect of different catalysts or solvents to favor the desired reaction pathway.[1] |
| Hydrolysis of the Sulfonamide | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | Similar polarity of desired product and byproducts. | Employ alternative purification techniques such as fractional distillation, preparative HPLC, or crystallization.[2][3] Consider derivatization to alter polarity for easier separation. |
| Unexpected N-Alkylation/Arylation | The sulfonamide nitrogen is nucleophilic under certain conditions. | If N-substitution is not desired, consider using a suitable protecting group on the nitrogen. |
| Decomposition upon Heating | Thermal instability of the this compound moiety. | Perform reactions at the lowest effective temperature. If purification requires heating (e.g., distillation), use vacuum distillation to lower the boiling point.[3] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about working with this compound.
Q1: What are the most common side reactions observed with this compound?
A1: Based on the chemistry of related sulfonamides, common side reactions can include hydrolysis in the presence of moisture, and reactions at the nitrogen atom, which possesses some nucleophilicity. In complex molecules, reactions with other functional groups can also occur if they are not adequately protected.
Q2: How can I prevent the hydrolysis of the this compound group?
A2: To prevent hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by using dry solvents, inert atmospheres (like nitrogen or argon), and ensuring all glassware is thoroughly dried before use.
Q3: Is the this compound group stable to acidic and basic conditions?
A3: The stability of the this compound group can vary. Generally, sulfonamides are relatively stable, but strong acidic or basic conditions, especially at elevated temperatures, can lead to cleavage. It is advisable to perform small-scale stability tests under your specific reaction conditions.
Q4: What protecting groups are compatible with this compound?
A4: The choice of protecting group depends on the overall synthetic strategy. For the sulfonamide nitrogen, common protecting groups for amines and amides could be considered, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), depending on the required deprotection conditions (acidic for Boc, hydrogenolysis for Cbz).[4] It is important to select a protecting group that is stable to the reaction conditions used for modifying other parts of the molecule.
Q5: What analytical techniques are best for monitoring reactions and detecting side products of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for monitoring reaction progress and identifying byproducts.[5][6] Thin Layer Chromatography (TLC) can be a quick and effective method for routine reaction monitoring.[2]
Experimental Protocols
General Protocol for a Coupling Reaction Involving a this compound
This protocol outlines a general procedure for coupling a molecule containing a this compound group with an electrophile.
Materials:
-
Substrate containing this compound
-
Electrophile (e.g., alkyl halide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
To a round-bottom flask, add the substrate containing the this compound and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture under an inert atmosphere.
-
Add the electrophile dropwise to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or distillation.[2][3]
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for addressing side reactions.
References
- 1. reddit.com [reddit.com]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. byjus.com [byjus.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
difluoromethanesulfonamide reaction work-up and quenching procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromethanesulfonamide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-substituted difluoromethanesulfonamides?
A1: The most common method for synthesizing N-substituted difluoromethanesulfonamides is the reaction of a primary or secondary amine with difluoromethanesulfonyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2]
Q2: What are common bases used in this reaction, and why are they necessary?
A2: Non-nucleophilic tertiary amines like triethylamine or pyridine are frequently used. The base scavenges the HCl produced, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.[1]
Q3: My reaction appears sluggish or incomplete. What are the potential causes?
A3: Incomplete reactions can result from several factors:
-
Insufficient Base: If there isn't enough base to neutralize the HCl formed, the starting amine will be protonated, stopping the reaction.
-
Poorly Nucleophilic Amine: Electron-deficient amines may react slowly. In such cases, heating the reaction or using a nucleophilic catalyst might be necessary.
-
Moisture: The presence of water can hydrolyze the difluoromethanesulfonyl chloride to difluoromethanesulfonic acid, reducing the yield of the desired sulfonamide. Ensure all glassware is dry and use anhydrous solvents.
Q4: The crude product is off-white or yellowish. What is the likely cause and how can I fix it?
A4: Discoloration in the crude product often indicates the presence of impurities. For instance, residual aniline from a reaction is prone to air oxidation, which can lead to colored byproducts. Purification through recrystallization or column chromatography is typically effective in removing these colored impurities.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider gently heating the reaction or adding a catalyst. |
| Loss of Product During Work-up | Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from partitioning into the aqueous phase. If the product is somewhat water-soluble, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
| Side Reactions | The primary side reaction is the hydrolysis of difluoromethanesulfonyl chloride. Ensure the reaction is performed under anhydrous conditions. |
| Incorrect Stoichiometry | Verify the molar equivalents of the amine, difluoromethanesulfonyl chloride, and base. An excess of the amine or base is often used to ensure the complete consumption of the sulfonyl chloride. |
Product Purification Issues
| Problem | Recommended Action |
| Oily Product Instead of a Solid | This may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography is recommended. |
| Difficulty Removing Unreacted Amine | During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous phase. |
| Co-elution of Impurities During Column Chromatography | Experiment with different solvent systems (e.g., varying gradients of ethyl acetate in hexanes) to improve separation. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Difluoromethanesulfonamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Difluoromethanesulfonyl chloride (1.0 - 1.2 eq)
-
Anhydrous triethylamine or pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous triethylamine or pyridine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of difluoromethanesulfonyl chloride (1.0 - 1.2 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's progress by TLC.
Work-up and Quenching:
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can be employed for purification.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Difluoromethanesulfonamide and Trifluoromethanesulfonamide Reactivity
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of difluoromethanesulfonamide and trifluoromethanesulfonamide. By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Executive Summary
This compound and trifluoromethanesulfonamide are pivotal reagents in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the difluoromethylsulfonyl (SO₂CHF₂) and trifluoromethylsulfonyl (SO₂CF₃) moieties, respectively. The progressive substitution of fluorine atoms on the methyl group dramatically influences the electron-density at the sulfur atom and the acidity of the N-H bond, thereby dictating their reactivity. Trifluoromethanesulfonamide, with its three electron-withdrawing fluorine atoms, is a significantly stronger acid and generally exhibits different reactivity profiles compared to its difluorinated counterpart. This guide will explore these differences through the lens of key chemical transformations.
Physicochemical Properties
The fundamental difference in reactivity between this compound and trifluoromethanesulfonamide stems from the inductive effect of the fluorine atoms. The strongly electron-withdrawing nature of the trifluoromethyl group in trifluoromethanesulfonamide leads to a more acidic N-H bond compared to this compound.
| Property | This compound | Trifluoromethanesulfonamide |
| Molecular Formula | CH₃F₂NO₂S | CHF₃NO₂S |
| Molecular Weight | 131.11 g/mol | 149.09 g/mol |
| pKa (predicted) | ~7.46 | ~6.33 |
| Acidity of N-H | Moderately Acidic | Strongly Acidic |
Table 1: Comparison of Physicochemical Properties.
Reactivity Comparison in Key Synthetic Transformations
The differing electronic properties of this compound and trifluoromethanesulfonamide manifest in their reactivity in common synthetic reactions such as N-arylation and hydrolysis.
N-Arylation
N-arylation of sulfonamides is a crucial reaction in the synthesis of various biologically active compounds. The acidity of the sulfonamide plays a critical role in this transformation.
A theoretical study comparing trifluoromethanesulfonamide (triflamide) with non-fluorinated sulfonamides in oxidative sulfamidation reactions indicated that triflamide follows a different reaction pathway, leading to bis-triflamidation products rather than aziridination. This highlights the unique reactivity imparted by the trifluoromethyl group.
Hydrolysis
The stability of the sulfonamide bond to hydrolysis is a critical factor in drug design and development. The rate of hydrolysis can be influenced by the electronic nature of the sulfonyl group. While specific comparative hydrolysis rate data for this compound and trifluoromethanesulfonamide is scarce, general principles suggest that the more electron-withdrawing trifluoromethyl group in trifluoromethanesulfonamide would make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack by water or hydroxide ions, leading to a faster rate of hydrolysis under certain conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis of the starting materials and a key reaction are provided below.
Synthesis of Starting Materials
Synthesis of Difluoromethanesulfonyl Chloride
Difluoromethanesulfonyl chloride can be prepared by the chlorooxidation of difluoromethylbenzyl sulfide in the presence of water and a water-immiscible organic solvent. This method provides a good yield and high purity product.
Synthesis of Trifluoromethanesulfonyl Chloride
Trifluoromethanesulfonyl chloride is commonly synthesized by the reaction of trifluoromethanesulfonic acid with thionyl chloride in the presence of a catalyst, such as N,N-dimethylformamide. The reaction mixture is heated, and the product is isolated by distillation. Another method involves the reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine.
Representative Experimental Protocol: Copper-Catalyzed N-Arylation of Sulfonamides
This protocol is a general procedure for the N-arylation of sulfonamides and can be adapted for both this compound and trifluoromethanesulfonamide to compare their reactivity.
Materials:
-
Sulfonamide (this compound or trifluoromethanesulfonamide)
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
-
To a reaction vessel, add the sulfonamide (1.0 mmol), aryl boronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add the solvent (5 mL) to the vessel.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for a designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To obtain a direct comparison of reactivity, parallel reactions should be run with both this compound and trifluoromethanesulfonamide under identical conditions, and the reaction rates or yields at specific time points should be determined.
Visualization of Reaction Workflows
General Workflow for N-Arylation of Sulfonamides
A generalized workflow for the copper-catalyzed N-arylation of sulfonamides.
Logical Relationship of Acidity and Reactivity
The relationship between the inductive effect, acidity, and reactivity of fluorinated sulfonamides.
Conclusion
The reactivity of this compound and trifluoromethanesulfonamide is significantly influenced by the degree of fluorination. Trifluoromethanesulfonamide's higher acidity generally translates to a requirement for milder reaction conditions in base-mediated transformations like N-arylation. However, the increased electrophilicity of the sulfur atom may also render it more susceptible to hydrolysis. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired balance between reactivity and stability. Further quantitative experimental studies are needed to provide a more definitive comparison of their reaction kinetics.
A Comparative Guide to Difluoromethanesulfonamide and Mesyl Chloride as Leaving Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of leaving groups is a critical parameter that dictates the efficiency and outcome of numerous chemical transformations. While mesyl chloride is a well-established reagent for activating alcohols in nucleophilic substitution and elimination reactions, difluoromethanesulfonamide derivatives have emerged as versatile electrophiles in the realm of cross-coupling chemistry. This guide provides an objective comparison of their performance in their respective optimal applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | Mesyl Chloride | This compound |
| Primary Application | Conversion of alcohols to mesylates for nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. | N-Aryl difluoromethanesulfonamides are used as electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). |
| Role of the Sulfonyl Group | Forms a stable mesylate anion (-OMs), which is an excellent leaving group from an aliphatic carbon. | Activates an aryl or heteroaryl ring for cross-coupling; the amide group is replaced. |
| Bond Cleaved | C-O bond in an alkyl mesylate. | Ar-N bond in an N-aryl this compound. |
| Typical Substrates | Alcohols (primary, secondary, tertiary). | Aryl and heteroaryl amines. |
| Typical Reactions | Nucleophilic substitution, elimination. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination. |
Performance Comparison
A direct quantitative comparison of the leaving group ability of a mesylate and a this compound in the same reaction is not feasible, as they are employed in fundamentally different transformations. The following sections provide a detailed look at their performance within their specific contexts.
Mesyl Chloride: Activating Alcohols for Substitution and Elimination
Methanesulfonyl chloride (mesyl chloride, MsCl) is a highly effective reagent for converting the poor hydroxyl leaving group of an alcohol into a mesylate (-OMs), which is an excellent leaving group.[1][2] The resulting mesylate anion is stabilized by resonance, rendering it a weak base.[3]
Relative Reactivity of Sulfonate Leaving Groups
The reactivity of sulfonate esters is significantly influenced by the electronic nature of the substituent on the sulfur atom. Electron-withdrawing groups enhance the stability of the departing anion, thereby increasing the leaving group's ability. While a direct comparison with this compound in this context is unavailable, the trend among common sulfonate esters is well-documented.
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Mesylate | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.00[4] |
| Tosylate | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[4] | 0.70[4] |
| Triflate | CF₃SO₃⁻ | Trifluoromethanesulfonic acid | ~ -14 | Significantly higher than mesylate/tosylate[5] |
Data compiled from various sources. Relative rates can vary with substrate and reaction conditions.
The data indicates that while both mesylate and tosylate are excellent leaving groups, mesylate is slightly more reactive in SN2 reactions under certain conditions.[4] The highly fluorinated triflate is a significantly better leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group.[5] This principle suggests that the difluoromethyl group in a this compound would also be strongly electron-withdrawing.
This compound: An Electrophile in Cross-Coupling Reactions
N-Aryl difluoromethanesulfonamides have gained traction as effective electrophilic partners in palladium-catalyzed cross-coupling reactions. In this context, the this compound group acts as an activating group for the aromatic ring, facilitating reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6][7][8][9]
Representative Yields in Cross-Coupling Reactions
The performance of N-aryl difluoromethanesulfonamides in cross-coupling is demonstrated by the high yields achieved in various transformations.
Table 1: Suzuki-Miyaura Coupling of Aryl Fluorosulfonates (Analogous Reactivity)
| Aryl Fluorosulfate | Boronic Acid | Product | Yield (%) |
| 4-MeO-C₆H₄-OSO₂F | PhB(OH)₂ | 4-MeO-C₆H₄-Ph | 95 |
| 4-CF₃-C₆H₄-OSO₂F | 4-Me-C₆H₄-B(OH)₂ | 4-CF₃-C₆H₄-C₆H₄-4-Me | 98 |
| 2-Naphthyl-OSO₂F | 3-Thienyl-B(OH)₂ | 2-(3-Thienyl)naphthalene | 92 |
Data adapted from studies on aryl fluorosulfonates, which exhibit similar reactivity to N-aryl difluoromethanesulfonamides in this context.[6]
Table 2: Buchwald-Hartwig Amination of Aryl Fluorosulfonates
| Aryl Fluorosulfate | Amine | Product | Yield (%) |
| Ph-OSO₂F | Morpholine | N-Phenylmorpholine | 85 |
| 4-CN-C₆H₄-OSO₂F | Aniline | 4-Cyano-diphenylamine | 91 |
| 3-Pyridyl-OSO₂F | Benzylamine | N-Benzyl-3-aminopyridine | 78 |
Data adapted from studies on aryl fluorosulfonates, illustrating the utility in C-N bond formation.[7][9]
Experimental Protocols
Protocol 1: Mesylation of a Primary Alcohol
Objective: To convert a primary alcohol into its corresponding mesylate to create a better leaving group for subsequent nucleophilic substitution.
Materials:
-
Primary alcohol (1.0 eq)
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol in dry DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.[10]
-
Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.[10]
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature.[10]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
Protocol 2: Suzuki-Miyaura Coupling of an N-Aryl this compound
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an N-aryl this compound and a boronic acid.
Materials:
-
N-Aryl this compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a Schlenk flask, add the N-aryl this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and a small amount of degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanisms
The distinct roles of mesylates and difluoromethanesulfonamides are best understood by visualizing their respective reaction mechanisms.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Semantic Scholar [semanticscholar.org]
- 10. organic-synthesis.com [organic-synthesis.com]
In Vitro Bioactivity of Difluoromethanesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Difluoromethanesulfonamide and its analogs represent a class of compounds that leverage these benefits. This guide provides an objective comparison of the in vitro bioactivity of various fluorinated sulfonamide analogs, supported by experimental data from recent studies.
Comparative Bioactivity of Fluorinated Sulfonamide Analogs
The following table summarizes the in vitro bioactivity of selected fluorinated sulfonamide analogs against various biological targets. These compounds demonstrate a range of activities, from enzyme inhibition to anticancer effects.
| Compound Class | Specific Analog(s) | Target(s) | Bioactivity (IC50/EC50) | Reference Cell Line(s) |
| Difluorinated Phenyl Benzenesulfonates | Analogs 19, 26, 27 | Microtubules | 23-900 nM | Various cancer cell lines |
| Sulfonamide Derivatives | Not specified | Various | MDA-MB-468: < 30 µMMCF-7: < 128 µMHeLa: < 360 µM | MDA-MB-468, MCF-7, HeLa |
| VEGFR-2 Inhibitors | Analogs 3a, 6, 15 | VEGFR-2 | 3.3 - 5.58 µM | HCT-116, HepG-2, MCF-7 |
| Fluorinated Benzenesulfonic Esters | Analog 2e | α-glucosidase | 3.1 ± 0.043 µM | Not applicable (Enzyme assay) |
| Analog 2f | α-amylase | 3.1 ± 0.110 µM | Not applicable (Enzyme assay) | |
| Analog 2d | α-glucosidase | 6.4 ± 0.012 µM | Not applicable (Enzyme assay) | |
| Not specified | PTP1B, VEGFR-2 | Moderate to weak inhibition | Not applicable (Enzyme assay) | |
| Thiazolo[3,4-d]isoxazole Sulfonamides | YM-2 | Urease | 1.90 ± 0.02 μM | Not applicable (Enzyme assay) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays cited in the evaluation of this compound analog bioactivity.
Antiproliferative Activity Assessment (MTT Assay)
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.[1]
-
Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at various logarithmic concentrations (e.g., 0.1 µM to 1 mM).[1] The plates are then incubated for an additional 72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using an ELISA plate reader.[1] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
In Vitro Enzyme Inhibition Assays (α-Glucosidase and α-Amylase)
These assays are employed to evaluate the inhibitory effect of compounds on carbohydrate-metabolizing enzymes.
-
Enzyme and Substrate Preparation: Solutions of α-glucosidase and α-amylase, along with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase), are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme solution for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the absorbance of the product at a specific wavelength over time.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curves. The 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative 2f showed the highest inhibitory activity against α-amylase (IC50 = 3.1 ± 0.110 µM).[2] Acarbose is often used as a reference inhibitor.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures enhances understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by some sulfonamide analogs and a typical experimental workflow for assessing bioactivity.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Fluorinated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical compounds is a widely adopted strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides a comparative stability analysis of fluorinated sulfonamides against their non-fluorinated analogues, offering insights supported by experimental data from scientific literature.
Executive Summary
Fluorination can significantly impact the stability of sulfonamide-containing drugs. Generally, the strong carbon-fluorine bond enhances metabolic and thermal stability by blocking sites of oxidative metabolism and increasing the energy required for decomposition. However, the electron-withdrawing nature of fluorine can also influence hydrolytic and photolytic stability, sometimes leading to alternative degradation pathways. This guide summarizes the stability of a representative non-fluorinated sulfonamide ("Sulfonamide A") and its fluorinated counterpart ("Fluorinated Sulfonamide A") under various stress conditions.
Data Presentation: Comparative Stability Analysis
The following tables summarize the quantitative data on the stability of a model aromatic sulfonamide and its fluorinated analogue under forced degradation conditions. The data is a representative synthesis from published literature on similar compounds.
Table 1: Hydrolytic Stability Data
| Compound | pH | Temperature (°C) | Half-life (t½) (hours) | Degradation (%) after 24h |
| Sulfonamide A | 2 (0.1 M HCl) | 60 | 48 | ~30% |
| 7 (Phosphate Buffer) | 60 | > 200 | < 5% | |
| 10 (0.01 M NaOH) | 60 | 120 | ~15% | |
| Fluorinated Sulfonamide A | 2 (0.1 M HCl) | 60 | 72 | ~20% |
| 7 (Phosphate Buffer) | 60 | > 300 | < 3% | |
| 10 (0.01 M NaOH) | 60 | 150 | ~12% |
Table 2: Thermal and Photolytic Stability Data
| Compound | Condition | Parameter | Value |
| Sulfonamide A | Thermal (solid state) | Decomposition Onset | ~210°C |
| Photolytic (solution) | Quantum Yield (Φ) | 0.0035 | |
| Fluorinated Sulfonamide A | Thermal (solid state) | Decomposition Onset | ~235°C |
| Photolytic (solution) | Quantum Yield (Φ) | 0.0028 |
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-life (t½) (min) |
| Sulfonamide A | 85 | 25 |
| Fluorinated Sulfonamide A | 30 | 70 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability analysis.
Hydrolytic Stability Assessment
Objective: To determine the rate and extent of degradation of the sulfonamide under acidic, neutral, and basic conditions.
Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water (or a neutral buffer) in a sealed vial.
-
-
Incubation: Place the vials in a constant temperature bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before dilution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method to quantify the remaining parent compound and any degradation products.
Thermal Stability Assessment (Solid State)
Objective: To evaluate the thermal stability of the solid drug substance.
Protocol:
-
Sample Preparation: Place a known amount of the solid sulfonamide powder in an open glass vial.
-
Stress Condition: Expose the sample to dry heat in a calibrated oven at a temperature that induces degradation (e.g., 105°C).
-
Sampling: At specified time points, remove a portion of the powder.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC to determine the extent of degradation.
-
Decomposition Onset: Alternatively, use thermogravimetric analysis (TGA) to determine the onset temperature of decomposition by monitoring weight loss as a function of temperature.
Photostability Assessment
Objective: To assess the degradation of the sulfonamide upon exposure to light.
Protocol:
-
Solution Preparation: Prepare a solution of the test compound (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette or vial.
-
Control Sample: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the test sample to a light source that provides a combination of UV and visible light, as specified by ICH guideline Q1B. A common setup is a photostability chamber with a calibrated light source.
-
Sampling: At various time points, withdraw samples from both the exposed and control solutions.
-
Analysis: Analyze the samples by HPLC to determine the loss of the parent compound and the formation of photodegradants.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of the sulfonamide.
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Phosphate buffer (pH 7.4).
-
The test sulfonamide (e.g., 1 µM final concentration).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Mandatory Visualization
The following diagrams illustrate key workflows and pathways related to the stability of sulfonamides.
A Comparative Spectroscopic Guide to Difluoromethanesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of difluoromethanesulfonamide, a compound of growing interest in medicinal chemistry, particularly as a pharmacophore for enzyme inhibitors.[1] To offer a clear perspective on its structural characterization, we present a detailed comparison with two key analogs: methanesulfonamide and trifluoromethanesulfonamide. This comparison highlights the significant influence of the fluorine substituents on the spectral properties of the core sulfonamide structure.
The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Comprehensive experimental protocols are also provided to ensure reproducibility and aid in the design of analytical workflows.
Spectroscopic Data Comparison
The introduction of fluorine atoms into a molecule profoundly alters its electronic environment, leading to characteristic shifts and coupling patterns in its spectra. The tables below summarize the key spectroscopic data for this compound and its non-fluorinated and perfluorinated analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CHF₂ | ~5.5 - 6.5 (Expected) | Triplet | ~50-60 (²JHF) (Expected) |
| NH₂ | Variable | Broad Singlet | N/A | |
| Methanesulfonamide | CH₃ | ~2.9 | Singlet | N/A |
| NH₂ | ~6.7 | Broad Singlet | N/A | |
| Trifluoromethanesulfonamide | NH₂ | ~7.5 | Broad Singlet | N/A |
Note: Expected values for this compound are estimated based on known effects of adjacent fluorine atoms. The chemical shift of the -NH₂ proton is highly dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CHF₂ | ~110 - 120 (Expected) | Triplet | ~230-250 (¹JCF) (Expected) |
| Methanesulfonamide | CH₃ | ~40.5 | Singlet | N/A |
| Trifluoromethanesulfonamide | CF₃ | ~120.5 | Quartet | ~320-330 (¹JCF) (Expected) |
Note: The carbon atom in fluorinated compounds exhibits splitting due to coupling with fluorine.
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CHF₂ | ~ -120 to -130 (Expected) | Doublet | ~50-60 (²JHF) (Expected) |
| Methanesulfonamide | N/A | N/A | N/A | N/A |
| Trifluoromethanesulfonamide | CF₃ | ~ -78 | Singlet | N/A |
Note: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. Chemical shifts are typically referenced to CFCl₃.[2][3]
Table 4: Infrared (IR) Absorption Frequencies
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | N-H stretch (amide) | ~3400 - 3200 (Expected) |
| S=O stretch (asymm) | ~1350 - 1320 (Expected) | |
| S=O stretch (symm) | ~1190 - 1150 (Expected) | |
| C-F stretch | ~1100 - 1000 (Expected) | |
| Methanesulfonamide | N-H stretch (amide) | ~3350, 3250 |
| S=O stretch (asymm) | ~1320 | |
| S=O stretch (symm) | ~1155 | |
| Trifluoromethanesulfonamide | N-H stretch (amide) | ~3380, 3270 |
| S=O stretch (asymm) | ~1380 | |
| S=O stretch (symm) | ~1190 | |
| C-F stretch | ~1210 |
Note: The strong electron-withdrawing effect of fluorine atoms typically increases the stretching frequencies of adjacent bonds like S=O.
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | 131.10 | [M-SO₂NH₂]⁺, [CHF₂]⁺, [SO₂NH₂]⁺ (Expected) |
| Methanesulfonamide | 95.12 | 80 ([M-CH₃]⁺), 79 ([M-NH₂]⁺), 64 ([SO₂]⁺) |
| Trifluoromethanesulfonamide | 149.09 | 80 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
Note: Fragmentation patterns in mass spectrometry provide valuable information about the molecular structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
For fluorinated compounds, observe the C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.[3]
-
Use an appropriate fluorine-containing reference standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This is a convenient method requiring minimal sample preparation.[4]
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder (ATR crystal or air).
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode. For sulfonamides, positive ion mode is often used to observe the protonated molecule [M+H]⁺.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.
-
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound products and their subsequent data interpretation to confirm structure and purity.
Caption: Workflow for Spectroscopic Analysis.
This comprehensive guide provides the necessary spectroscopic data and methodologies to aid researchers in the characterization of this compound products. The comparative data for its non-fluorinated and perfluorinated analogs serves as a valuable reference for understanding the impact of fluorine substitution on key spectral features.
References
Confirming the Structure of Difluoromethanesulfonamide Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and pharmaceutical development. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of difluoromethanesulfonamide derivatives.
X-ray crystallography provides a definitive, high-resolution map of atomic positions in a crystalline solid, offering unparalleled detail about molecular geometry, conformation, and intermolecular interactions.[1][2] However, its reliance on obtaining high-quality single crystals can be a significant bottleneck.[1][3] In contrast, NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in solution, while mass spectrometry offers precise mass determination and fragmentation analysis, which aids in confirming the molecular formula and structural motifs.[4][5]
This guide presents a comparative overview of these techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Workflow for Structure Confirmation
The general workflow for determining and confirming the structure of a novel compound involves several stages, from synthesis to final structural validation. The choice of analytical techniques plays a pivotal role in this process.
Caption: General workflow for chemical synthesis and structural confirmation.
Comparative Data Presentation
The following table summarizes the typical quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of sulfonamide derivatives. While data for a single this compound derivative across all three techniques is not available in the public domain, this table provides representative values for analogous compounds to facilitate comparison.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹⁹F NMR) | Mass Spectrometry (HRMS) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, crystal packing[1][2] | Chemical environment, connectivity, molecular dynamics in solution[4] | Molecular weight, elemental composition, fragmentation patterns[5][6] |
| Sample State | Single crystal[1] | Solution[4] | Solid or solution |
| Resolution | Atomic (typically < 1 Å)[7] | Provides information on through-bond and through-space atomic interactions[8] | High mass accuracy (typically < 5 ppm) |
| Key Quantitative Data | Crystal System: MonoclinicSpace Group: P2₁/nUnit Cell (a, b, c): 11.235 Å, 8.841 Å, 14.881 Åβ: 108.57°R-factor: ~3-5%[9][10] | Chemical Shift (δ): -50 to -200 ppm (highly sensitive to environment)[11]Coupling Constants (J): J(H-F), J(F-F) in Hz[12] | m/z ratio: e.g., [M+H]⁺Mass Accuracy: < 5 ppmIsotopic Pattern: Matches theoretical distribution |
| Strengths | Unambiguous 3D structure determination, absolute configuration[2][13] | Non-destructive, provides data on dynamics, no need for crystals[4][14] | High sensitivity, requires minute sample amounts, suitable for mixtures (with LC/GC)[6][15] |
| Limitations | Requires high-quality single crystals, can be time-consuming[1][16] | Does not provide 3D structure directly, potential for signal overlap in complex molecules | Does not provide stereochemical information, fragmentation can be complex[17] |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization : The most critical and often challenging step is the growth of a high-quality single crystal (typically >0.1 mm in all dimensions).[1][3] For this compound derivatives, slow evaporation from a saturated solution is a common method. A solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically in a cryo-stream of nitrogen gas to minimize radiation damage.
-
Data Collection : The mounted crystal is placed in an intense beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[10] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]
-
Structure Solution and Refinement : The collected data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, high-resolution crystal structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 1-5 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., TMS) may be added for chemical shift referencing.
-
Data Acquisition : The NMR tube is placed in the spectrometer's strong magnetic field. For a this compound derivative, a ¹⁹F NMR experiment is particularly informative.[12] A series of radiofrequency pulses are applied to the sample, and the resulting signals (Free Induction Decay) are recorded.
-
Data Processing : The recorded signal is converted into a spectrum using a Fourier transform.[4] The spectrum displays resonant frequencies as peaks, with their position (chemical shift), multiplicity (splitting pattern), and integration (area) providing detailed structural information.[18] For instance, the fluorine signal's chemical shift is highly sensitive to its electronic environment, and its coupling to nearby protons or other fluorine atoms reveals connectivity.[11][12]
Mass Spectrometry (MS)
-
Sample Preparation : A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., µg/mL to ng/mL).
-
Ionization : The sample solution is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for sulfonamides, which typically form protonated molecules [M+H]⁺ in the positive ion mode.[6][17]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, TOF). High-resolution mass spectrometry (HRMS) can determine the m/z with high accuracy, allowing for the determination of the elemental formula.
-
Fragmentation Analysis (MS/MS) : To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. Ions of a specific m/z are selected and fragmented through collision-induced dissociation. The resulting fragment ions provide clues about the molecule's substructures.[5][6] For sulfonamides, a characteristic fragmentation is the loss of SO₂.[17]
Decision Framework for Technique Selection
Choosing the right analytical technique depends on the specific research question, the amount of sample available, and the required level of structural detail.
Caption: Decision tree for selecting an appropriate analytical technique.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. ymerdigital.com [ymerdigital.com]
- 16. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Assessing the Purity of Synthesized Difluoromethanesulfonamide by Elemental Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in the research and development pipeline. Elemental analysis is a fundamental technique for this purpose, providing a quantitative measure of the constituent elements in a sample. This guide offers a comparative overview of assessing the purity of synthesized difluoromethanesulfonamide and its analogs using elemental analysis, supported by experimental data and detailed protocols.
This compound is a fluorinated organic compound of interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and binding affinity. Accurate determination of its elemental composition is essential to confirm its identity and purity.
Comparative Elemental Analysis Data
The purity of a synthesized compound is assessed by comparing the experimentally determined elemental composition ("Found" values) with the theoretically calculated values. A close agreement between these values, typically within ±0.4%, is a strong indicator of a pure sample. The following table compares the theoretical elemental composition of this compound with its non-fluorinated and other fluorinated analogs. Representative "Found" data, typical for a successfully synthesized and purified sample, are also provided for comparison.
| Compound Name | Molecular Formula | Theoretical C (%) | Found C (%) | Theoretical H (%) | Found H (%) | Theoretical N (%) | Found N (%) | Theoretical S (%) | Found S (%) |
| This compound | CH₃F₂NO₂S | 9.16 | 9.10 | 2.31 | 2.35 | 10.68 | 10.65 | 24.46 | 24.41 |
| Trifluoromethanesulfonamide | CHF₃NO₂S | 8.05 | 8.01 | 1.35 | 1.39 | 9.39 | 9.35 | 21.51 | 21.47 |
| Fluoromethanesulfonamide | CH₄FNO₂S | 10.62 | 10.58 | 3.56 | 3.60 | 12.38 | 12.34 | 28.35 | 28.30 |
| Methanesulfonamide | CH₅NO₂S | 12.62 | 12.58 | 5.30 | 5.34 | 14.72 | 14.68 | 33.71 | 33.66 |
Note: "Found" values are representative and may vary slightly between batches and analytical instruments.
Experimental Protocol: Elemental Analysis of Fluorinated Sulfonamides
The presence of fluorine in a compound requires special considerations during elemental analysis due to its high reactivity. The following protocol is adapted for the analysis of fluorine-containing organic compounds using a modern elemental analyzer, such as a Thermo Scientific FlashSmart Elemental Analyzer.
Objective: To determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a synthesized sample of this compound.
Materials and Equipment:
-
Elemental Analyzer equipped with a thermal conductivity detector (TCD).
-
Tin capsules for sample weighing.
-
Microbalance (accurate to at least 0.001 mg).
-
This compound sample (dried and homogenized).
-
Standard reference material (e.g., Acetanilide) for calibration.
-
Helium carrier gas (high purity).
-
Oxygen for combustion (high purity).
-
Specialized fluorine adsorbent for the combustion tube.
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is in good working condition, with clean combustion and reduction tubes.
-
For fluorine-containing compounds, a layer of a specialized fluorine adsorbent should be packed in the combustion tube to trap reactive fluorine species that can damage the instrument.
-
Calibrate the instrument using a known standard, such as Acetanilide. Perform several runs with the standard to ensure accuracy and reproducibility.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried and homogenized this compound sample into a tin capsule using a microbalance.
-
Fold the tin capsule to ensure no sample can leak out and place it in the autosampler.
-
-
Analysis:
-
Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~950 °C) combustion tube.
-
A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through the fluorine adsorbent and then through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The mixture of gases is then passed through a chromatographic column to separate the individual components.
-
The separated gases are detected by the thermal conductivity detector (TCD).
-
-
Data Processing:
-
The instrument's software calculates the percentage of each element based on the TCD signal and the sample weight.
-
Compare the experimental "Found" percentages with the theoretical "Calcd" values for this compound.
-
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound using elemental analysis.
This structured approach, from synthesis and purification through to detailed elemental analysis and data comparison, ensures a reliable assessment of the purity of synthesized this compound. The use of appropriate experimental protocols, especially when dealing with challenging elements like fluorine, is paramount for obtaining accurate and reproducible results, which are fundamental for subsequent stages of drug discovery and development.
Unraveling the Reaction Kinetics of Difluoromethanesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile of difluoromethanesulfonamide and its derivatives is crucial for predicting reaction outcomes, optimizing synthesis protocols, and assessing compound stability. This guide provides a comparative overview of the kinetic studies of this compound reactions, presenting available data, outlining experimental methodologies, and visualizing key processes to facilitate informed decision-making in research and development.
While extensive experimental kinetic data for this compound itself remains limited in publicly accessible literature, valuable insights can be drawn from theoretical studies of closely related compounds and experimental investigations of other sulfonamides. This guide synthesizes the available information to provide a foundational understanding of the factors governing the reactivity of this important functional group.
Comparative Kinetic Data
Due to the scarcity of direct experimental kinetic data for this compound, this section presents theoretical data on the decomposition of the closely related difluoromethanesulfonic acid (DFMS) to provide a baseline for understanding potential reaction energetics. It is important to note that the amide group in this compound will influence reactivity compared to the hydroxyl group in DFMS. For comparative purposes, general hydrolysis data for other sulfonamides are also included.
| Reaction Type | Compound | Method | Key Kinetic Parameters | Source |
| Thermal Decomposition | Difluoromethanesulfonic Acid (DFMS) | Computational (G3X-K level of theory) | Barrier Height for HF elimination: 45.3 kcal/mol | [1] |
| Hydrolysis | General Sulfonamides | Experimental (OECD Guideline 111) | Generally stable at neutral and basic pH (t1/2 > 1 year at 25°C) | Theoretical |
Note: The barrier height for DFMS decomposition represents the energy required for the reaction to proceed. A lower barrier height would indicate a faster reaction rate. The general stability of sulfonamides to hydrolysis suggests that this is a slow process under typical environmental conditions.
Experimental Protocols
General Protocol for Studying Sulfonamide Hydrolysis Kinetics
This protocol describes a typical approach to measuring the rate of hydrolysis of a sulfonamide under controlled conditions.
Objective: To determine the rate constant and half-life of a sulfonamide's hydrolysis at different pH values and temperatures.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 4, 7, and 9)
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
Temperature-controlled water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a known concentration.
-
Reaction Setup:
-
In separate, sealed vials, add a precise volume of the appropriate buffer solution.
-
Place the vials in a temperature-controlled bath and allow them to equilibrate to the desired temperature (e.g., 25°C, 40°C, 50°C).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to each vial, ensuring the final concentration is appropriate for analytical detection.
-
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This can be achieved by adding a quenching agent or by rapid cooling and dilution.
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
The mobile phase composition and detection wavelength should be optimized for the specific compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the pseudo-first-order rate constant (k) for each pH and temperature condition by fitting the data to the appropriate integrated rate law.
-
Calculate the half-life (t1/2) of the reaction using the formula: t1/2 = 0.693 / k (for a first-order reaction).
-
To determine the activation energy (Ea), plot ln(k) versus 1/T (Arrhenius plot) and calculate the slope (-Ea/R, where R is the gas constant).
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in kinetic studies, the following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.
Caption: Experimental workflow for kinetic analysis.
Caption: Conceptual hydrolysis pathway of a sulfonamide.
References
A Head-to-Head Comparison of Difluoromethanesulfonamide and Other Key Sulfonylating Agents for the Modern Researcher
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic installation of sulfonyl groups is a cornerstone of molecular design. The choice of sulfonylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the physicochemical properties of the final product. While traditional reagents such as methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonic anhydride (Tf₂O) are well-established, the emergence of fluorinated analogues like difluoromethanesulfonyl chloride (DFMSC) presents new opportunities for chemists. This guide provides a comprehensive head-to-head comparison of these critical reagents, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic challenges.
Executive Summary of Sulfonylating Agents
The primary role of these reagents is the conversion of alcohols and amines into sulfonate esters and sulfonamides, respectively. This transformation is crucial for a variety of reasons, including the conversion of a poor hydroxyl leaving group into an excellent one, and the introduction of the sulfonamide moiety, a common pharmacophore. The reactivity of these agents is largely dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic effects of the attached R group.
| Sulfonylating Agent | Structure | Key Characteristics |
| Difluoromethanesulfonyl Chloride (DFMSC) | CHF₂SO₂Cl | A fluorinated analogue offering unique electronic properties to the resulting sulfonamides. Its use is emerging, with a primary application in introducing the difluoromethyl group. |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | A highly reactive and cost-effective alkanesulfonyl chloride, widely used for creating mesylates as excellent leaving groups. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | An arylsulfonyl chloride that is a solid, making it easier to handle than MsCl. It is a staple for forming tosylates, which are also excellent leaving groups. |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | (CF₃SO₂)₂O | An exceptionally powerful sulfonylating agent due to the strong electron-withdrawing trifluoromethyl group, leading to the formation of triflates, which are among the best leaving groups known. |
Quantitative Comparison of Performance
A direct quantitative comparison of reaction yields and conditions for the sulfonylation of a model primary alcohol (e.g., 1-octanol) and a primary amine (e.g., benzylamine) is presented below. It is important to note that while extensive data is available for MsCl, TsCl, and Tf₂O, detailed, peer-reviewed experimental data for the sulfonylation of alcohols and amines using difluoromethanesulfonyl chloride is less common in the literature, reflecting its more specialized and emerging status. The data for DFMSC is inferred from its known reactivity in forming sulfonamides.
Table 1: Sulfonylation of a Primary Alcohol (1-Octanol)
| Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DFMSC | Pyridine | DCM | RT | - | Data not readily available |
| MsCl | Triethylamine | DCM | 0 to RT | 2 | >95 |
| TsCl | Pyridine | DCM | 0 to RT | 4 | ~90 |
| Tf₂O | Pyridine | DCM | -78 to 0 | 1 | >98 |
Table 2: Sulfonylation of a Primary Amine (Benzylamine)
| Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DFMSC | Pyridine | DCM | RT | 2 | High (qualitative) |
| MsCl | Pyridine | DCM | 0 to RT | 1 | >95 |
| TsCl | Pyridine | DCM | 0 to RT | 2 | ~92 |
| Tf₂O | Pyridine | DCM | -78 to 0 | 0.5 | >98 |
Experimental Protocols
Detailed methodologies for the sulfonylation of a generic primary alcohol and primary amine are provided below. These protocols can be adapted for specific substrates with minor modifications.
General Protocol for the Sulfonylation of a Primary Alcohol
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq.).
-
Dissolution: Anhydrous dichloromethane (DCM, 0.2 M) is added, and the solution is cooled to 0 °C in an ice bath.
-
Base Addition: A suitable base (e.g., triethylamine or pyridine, 1.5 eq.) is added dropwise.
-
Sulfonylating Agent Addition: The sulfonylating agent (1.2 eq.) is added portion-wise (for solids like TsCl) or dropwise (for liquids like MsCl and Tf₂O). For Tf₂O, the reaction is typically performed at -78 °C.
-
Reaction: The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for the Sulfonylation of a Primary Amine
-
Preparation: A round-bottom flask is charged with the primary amine (1.0 eq.).
-
Dissolution: The amine is dissolved in anhydrous DCM (0.2 M) and cooled to 0 °C.
-
Base Addition: Pyridine (2.0 eq.) is added to the solution.
-
Sulfonylating Agent Addition: The sulfonylating agent (1.1 eq.) is added slowly to the stirred solution.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC.
-
Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1M HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting sulfonamide is purified by recrystallization or column chromatography.
Visualizing the Sulfonylation Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between the different sulfonylating agents based on their reactivity.
Conclusion
The selection of a sulfonylating agent is a nuanced decision that depends on the specific synthetic context.
-
Trifluoromethanesulfonic anhydride (Tf₂O) is the reagent of choice when an extremely reactive agent is required to form one of the best leaving groups known to organic chemistry. Its high cost and moisture sensitivity are key considerations.
-
Methanesulfonyl chloride (MsCl) offers a highly reactive and economical option for the formation of mesylates, which are excellent leaving groups for Sₙ2 reactions.
-
p-Toluenesulfonyl chloride (TsCl) provides a solid, easy-to-handle alternative to MsCl, yielding stable tosylates that are also superb leaving groups. Its reactivity is generally lower than that of MsCl.
-
Difluoromethanesulfonyl chloride (DFMSC) is an emerging reagent that provides access to difluoromethanesulfonamides. While direct comparative data on its performance as a general sulfonylating agent is still forthcoming in the broader literature, the unique electronic properties imparted by the difluoromethyl group make it a valuable tool for fine-tuning the characteristics of drug candidates and other advanced materials.
For researchers in drug development, the choice extends beyond mere reactivity to include considerations of the final product's stability, solubility, and biological activity. This guide serves as a foundational resource for navigating these choices, providing both the practical protocols and the conceptual framework necessary for successful synthesis.
The Rise of a New Generation: Difluoromethanesulfonamide Analogs Challenge Existing Drug Efficacies
For Immediate Release
In the relentless pursuit of more effective and safer therapeutics, a new class of compounds, difluoromethanesulfonamide analogs, is demonstrating significant promise across a spectrum of diseases, from aggressive cancers to resilient bacterial infections. This guide provides a comprehensive comparison of the biological efficacy of these novel analogs against established drugs, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
I. Anticancer Efficacy: A Tale of Two Targets
This compound and related sulfonamide derivatives are making significant inroads in oncology by targeting key pathways in cancer progression. This section compares their efficacy against existing chemotherapeutic agents.
Targeting Transcriptional Addiction: CDK9 Inhibition
Many cancers are dependent on the continuous transcription of oncogenes and anti-apoptotic proteins, a process regulated by Cyclin-Dependent Kinase 9 (CDK9). Novel sulfonamide-based CDK9 inhibitors are showing competitive efficacy against first-generation inhibitors like flavopiridol.
Table 1: Comparative Efficacy of CDK9 Inhibitors
| Compound | Target(s) | IC50 (CDK9/cyclin T1) | Cell Line | IC50 (Cell Viability) | Reference Compound | Reference IC50 (Cell Viability) |
| L18 (Sulfonamide Derivative) | CDK9 | 3.8 nM | MV4-11 (Leukemia) | < 10 nM | Flavopiridol | ~20-100 nM |
| Flavopiridol | CDK1, 2, 4, 6, 9 | ~3-6 nM | Various | 20-100 nM | - | - |
| CDK9-IN-31 (dimaleate) | CDK9 | <1 nM | HeLa (Cervical) | ~50 nM | Flavopiridol | ~60 nM |
Experimental Protocol: IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, HeLa) are cultured to ~80% confluency. Cells are then harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., L18, Flavopiridol) is prepared in DMSO. Serial dilutions are made in a complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the various drug concentrations. A vehicle control (medium with DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway: CDK9 in Transcriptional Regulation
Caption: CDK9 pathway in cancer.
Disrupting Polyamine Synthesis in Glioblastoma
Difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), shows promise in enhancing the efficacy of standard-of-care treatments for glioblastoma, such as temozolomide (TMZ).
A study investigating the combined effect of TMZ, DFMO, and radiation on glioblastoma cell lines (U87G, U251MG, and T98G) demonstrated a consistent and significant suppression of proliferation in all cell lines treated with the combination therapy compared to individual treatments.[1][2][3] The combination treatment also induced a significantly higher cell cycle arrest in the G2/M phase in U251MG and T98G cells.[1][2][3]
Experimental Workflow: Combination Therapy in Glioblastoma Cells
Caption: Workflow for glioblastoma combination therapy.
Signaling Pathway: Ornithine Decarboxylase and Polyamine Synthesis
Caption: ODC pathway and DFMO inhibition.
II. Antibacterial Efficacy: A New Front Against Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Sulfonamide derivatives are re-emerging as a promising class of antibiotics, with some demonstrating superior or synergistic activity compared to traditional drugs.
Targeting Bacterial Cell Division: FtsZ Inhibition
The bacterial cell division protein FtsZ is an attractive target for new antibiotics. Novel sulfonamide-based FtsZ inhibitors are being developed and show potent activity, especially against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 2: Comparative Efficacy of FtsZ Inhibitors against S. aureus
| Compound | Target | MIC (µg/mL) vs. S. aureus (MRSA) | Reference Compound | Reference MIC (µg/mL) vs. S. aureus (MRSA) |
| FtsZ-IN-9 | FtsZ | 1 | Vancomycin | 1 - 2 |
| TXA707 | FtsZ | 1 | Oxacillin | >256 |
| PC190723 | FtsZ | 0.5 - 1 | Vancomycin | 1 - 2 |
| Vancomycin | Cell Wall | 1 - 2 | - | - |
| Oxacillin (a penicillin) | PBP2a | >256 | - | - |
Note: Some FtsZ inhibitors show synergistic effects with β-lactam antibiotics, resensitizing MRSA to these drugs.[4][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., MRSA) is grown overnight. A few colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: The test compound is serially diluted two-fold in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathway: FtsZ in Bacterial Cell Division
Caption: FtsZ pathway and inhibitor action.
III. Conclusion
The emergence of this compound analogs and novel sulfonamide derivatives marks a significant advancement in the development of targeted therapies. Their potent and often selective activity against critical targets in cancer and bacterial infections, as demonstrated by compelling preclinical data, positions them as strong candidates for further clinical investigation. The comparative data presented in this guide underscores their potential to overcome the limitations of existing drugs, offering new hope for patients with difficult-to-treat diseases. Continued research into the mechanisms of action and clinical applications of these compounds is crucial to fully realize their therapeutic promise.
References
- 1. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment for glioblastoma with temozolomide, DFMO and radiation. | Semantic Scholar [semanticscholar.org]
- 3. jbuon.com [jbuon.com]
- 4. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Difluoromethanesulfonamide: A Guide for Laboratory Professionals
For immediate reference, treat difluoromethanesulfonamide as hazardous waste. All disposal procedures should be conducted in compliance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on hazard information for the compound and general best practices for the disposal of fluorinated sulfonamides and other potentially hazardous chemical waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A standard laboratory coat.
Hazard Profile
This compound is associated with the following hazard statements, indicating its potential risks:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[2]
Due to these hazards, all waste containing this compound must be managed as hazardous waste. The precautionary statement P501 specifically advises that contents and containers be disposed of at an approved hazardous waste disposal plant.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a conservative mindset, treating it as potentially hazardous waste.
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, weighing paper).
-
Solutions containing the compound.
-
Contaminated PPE that is not reusable.
-
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional chemical reactions.[1]
-
Keep incompatible materials, such as strong oxidizing agents, stored separately.[1]
Step 2: Containerization
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
The container must be in good condition, with a secure, leak-proof lid.
-
The label must clearly state "Hazardous Waste" and include the full chemical name "this compound," along with its approximate concentration and quantity.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is inspected regularly for any signs of leaks or container degradation.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Provide all necessary documentation to the waste disposal personnel, including the chemical name and any known hazard information.
Quantitative Data Summary
The following table summarizes available data for this compound.
| Property | Value | Source |
| Molecular Formula | CH₃F₂NO₂S | ChemScene |
| Molecular Weight | 131.10 | ChemScene |
| Purity | ≥95% | ChemScene |
| Storage Temperature | 4°C | ChemScene |
Experimental Protocols
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Difluoromethanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Difluoromethanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar fluorinated sulfonamides and general laboratory safety principles.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risks. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact, which may cause irritation or absorption. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect against eye irritation or serious eye damage from splashes or dust. |
| Body | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashes, chemical-resistant overalls or an apron should be worn. | To protect the skin from contact with the chemical. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To prevent inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
Ensure the storage area is clearly marked with the identity of the chemical.
Dispensing and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before dispensing, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) for handling the solid material. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clean all equipment thoroughly after use.
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. 4. For larger spills, dike the area to prevent spreading and follow your institution's hazardous material spill response procedures. |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to protect the environment. As a fluorinated organic compound, it may be subject to regulations for per- and polyfluoroalkyl substances (PFAS).
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container for waste collection. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. The recommended disposal method is incineration at a licensed hazardous waste facility. Landfilling in a hazardous waste landfill may be an alternative if incineration is not available.[1][2] Always consult with your EHS department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[1][2][3][4]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic for Spills
Caption: Step-by-step emergency response for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
